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2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid Documentation Hub

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  • Product: 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid
  • CAS: 1261964-57-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Molecular Characterization of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid

Executive Summary The compound 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is a highly halogenated, sterically hindered biaryl building block. Compounds of this class are frequently utilized in advanced drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is a highly halogenated, sterically hindered biaryl building block. Compounds of this class are frequently utilized in advanced drug discovery—particularly in the design of kinase inhibitors and protein-protein interaction modulators—as well as in the development of novel agrochemicals. The unique substitution pattern on the pyridine core dictates its physicochemical behavior, driving high lipophilicity, poor aqueous solubility, and specific acid-base characteristics. This whitepaper provides an in-depth technical analysis of its molecular weight, physicochemical properties, and the self-validating experimental workflows required for its characterization.

Molecular Identity & Structural Causality

To understand the macroscopic properties of this compound, one must first analyze the causality of its microscopic structural features. The molecule consists of a pyridine-4-carboxylic acid (isonicotinic acid) core, modified by two highly electron-withdrawing substituents: a chlorine atom at the C2 position and a 3,5-dichlorophenyl ring at the C5 position.

  • Molecular Weight & Exact Mass: The molecular formula is C₁₂H₆Cl₃NO₂ . Based on standard atomic weights, the molecular weight is calculated as 302.54 g/mol . High-resolution mass spectrometry (HRMS) targets the monoisotopic mass, which utilizes the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), yielding an exact mass of 300.9464 Da [1].

  • Acid-Base Causality (pKa): Isonicotinic acid typically exhibits a carboxylic acid pKa of ~4.9 and a pyridine conjugate acid pKa of ~5.5. However, the electronegative chlorine at C2 exerts a strong inductive pull (-I effect), drastically reducing the electron density on the adjacent pyridine nitrogen. This renders the nitrogen virtually non-basic (pKa < 1.0). Concurrently, the 3,5-dichlorophenyl group at C5 further withdraws electron density from the ring. This combined electron-withdrawing effect stabilizes the carboxylate anion, lowering the predicted pKa of the carboxylic acid to approximately 3.0–3.5.

  • Lipophilicity (LogP): The introduction of three chlorine atoms and a secondary aromatic ring significantly increases the hydrophobic surface area of the molecule. The predicted LogP is highly elevated (approx. 4.5–5.0), indicating strong partitioning into lipid phases and necessitating specialized analytical techniques for experimental validation.

Quantitative Physicochemical Data

The following table summarizes the theoretical and calculated physicochemical parameters of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid, serving as a baseline for experimental validation.

ParameterValueCausality / Note
Molecular Formula C₁₂H₆Cl₃NO₂Core pyridine + 3x Cl + Phenyl + Carboxyl
Molecular Weight 302.54 g/mol Standard atomic weight calculation
Monoisotopic Mass 300.9464 DaTarget for LC-HRMS (ESI-negative mode)
Predicted pKa (Acid) ~3.2Lowered by -I effects of halogens
Predicted pKa (Base) < 1.0Pyridine N deactivated by ortho-chloro group
Predicted LogP 4.5 - 5.0High lipophilicity driven by the biaryl system
TPSA 50.19 ŲContributed by the -COOH group and pyridine N
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 3Carboxylic acid oxygens (2) + Pyridine N (1)

Experimental Methodologies: Self-Validating Systems

Due to the extreme lipophilicity and poor aqueous solubility of this compound, standard shake-flask methods for LogP and purely aqueous titrations for pKa are prone to catastrophic failure (e.g., emulsion formation, precipitation). The following protocols are engineered as self-validating systems to ensure data integrity.

Lipophilicity (LogP) Determination via HPLC (OECD TG 107)

The HPLC method [2] is prioritized over the shake-flask method because it relies on retention time (tR) correlation rather than physical phase separation, bypassing solubility limits.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol/Water (70:30 v/v). Crucial Step: Buffer the aqueous phase to pH 2.0 using phosphoric acid. This ensures the carboxylic acid moiety of the analyte is fully unionized, preventing dual-mode retention mechanisms.

  • System Calibration (Self-Validation): Select 6 reference standards with known LogP values bracketing the expected range (e.g., from acetanilide LogP 1.0 to DDT LogP 6.5).

  • Dead Time (t₀) Measurement: Inject an unretained marker (e.g., thiourea) to determine the column dead time.

  • Data Acquisition: Inject the reference standards and the target analyte. Record the retention times (tR).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for all compounds using the formula: k′=(tR−t0​)/t0​ .

  • Regression & Interpolation: Plot logk′ versus known logP for the reference standards. The linearity of this plot ( R2>0.99 ) validates the system. Interpolate the logP of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid using its measured logk′ .

Acid Dissociation Constant (pKa) via Cosolvent Potentiometric Titration (OECD TG 112)

Because the compound will precipitate in pure water at low pH, a cosolvent extrapolation method (Yasuda-Shedlovsky) is required [3].

Step-by-Step Protocol:

  • Electrode Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a strictly controlled 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare 0.01 M solutions of the analyte in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% Methanol by weight).

  • Titration Execution: Under a continuous nitrogen purge (to exclude atmospheric CO₂ which would skew the acidic baseline), titrate each solution with standardized 0.1 M NaOH.

  • Data Processing: Generate a titration curve (pH vs. Volume of NaOH) for each cosolvent ratio. Use the first derivative method to precisely locate the equivalence point.

  • Apparent pKa Extraction: Determine the apparent pKa (psKa) at the half-equivalence point for each methanol concentration.

  • Aqueous Extrapolation (Self-Validation): Plot the psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true aqueous pKa.

Synthetic Pathway & Workflow Visualization

The synthesis of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction [4]. The reaction couples 5-bromo-2-chloroisonicotinic acid with (3,5-dichlorophenyl)boronic acid. The steric hindrance at the 5-position requires a highly active catalyst system (e.g., Pd(PPh₃)₄ with a carbonate base in a dioxane/water mixture).

SynthesisRoute Reactant1 5-Bromo-2-chloro isonicotinic acid Catalyst Pd(PPh3)4 / Na2CO3 (Catalyst & Base) Reactant1->Catalyst Reactant2 (3,5-Dichlorophenyl) boronic acid Reactant2->Catalyst Solvent Dioxane/H2O, 100°C Inert Atmosphere Catalyst->Solvent Product 2-Chloro-5-(3,5-dichlorophenyl) isonicotinic acid Solvent->Product

Suzuki-Miyaura cross-coupling synthetic route for the target biaryl compound.

AnalyticalWorkflow Start Analyte: C12H6Cl3NO2 Prep Sample Preparation (Cosolvent Systems) Start->Prep LogP HPLC LogP Determination (OECD TG 107) Prep->LogP pKa Potentiometric Titration (OECD TG 112) Prep->pKa MS LC-HRMS Analysis (Mass: 300.9464 Da) Prep->MS Data Validated Physicochemical Profile Generation LogP->Data pKa->Data MS->Data

Analytical workflow for experimental physicochemical profiling and validation.

References

  • PubChemLite Database. Monoisotopic Mass and Structural Data for C12H6Cl3NO2. Luxembourg Centre for Systems Biomedicine. Available at:[Link] [1]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method / HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link] [2]

  • OECD (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link] [3]

Exploratory

In-Depth Technical Guide: In Vitro Mechanism of Action for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid

A Note to Researchers, Scientists, and Drug Development Professionals: Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is currently no specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is currently no specific information available on the in vitro mechanism of action for the compound 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid .

This technical guide was intended to provide a detailed exploration of the molecular and cellular interactions of this specific molecule. However, the absence of published research, including preclinical studies, target identification, and mechanistic assays, prevents the creation of an evidence-based guide as per the initial request.

The initial search strategy included queries for:

  • "2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid mechanism of action"

  • "2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid in vitro studies"

  • "2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid biological targets"

  • "2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid protein binding"

  • "2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid cellular assays"

These searches did not yield any relevant scientific articles, patents, or database entries that would allow for a detailed and accurate description of its biological activity. While the search results contained information on structurally related compounds, such as derivatives of isonicotinic acid or molecules containing a dichlorophenyl moiety, this information cannot be accurately extrapolated to the specific compound .

Therefore, we are unable to fulfill the request for a detailed technical guide, including experimental protocols, signaling pathways, and quantitative data for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid at this time.

For researchers interested in this molecule, the lack of existing data presents an opportunity for novel investigation. A potential starting point for such research would involve a series of foundational in vitro studies, including but not limited to:

  • Target Identification Studies: Utilizing methods such as affinity chromatography, chemical proteomics, or computational target prediction to identify potential protein binding partners.

  • Phenotypic Screening: Assessing the compound's effects on various cell lines to identify any potential anti-proliferative, anti-inflammatory, or other cellular activities.

  • Initial Mechanistic Assays: Based on the results of target identification and phenotypic screening, a range of assays could be employed to elucidate the mechanism of action. These could include enzyme inhibition assays, receptor binding assays, or reporter gene assays.

We recommend that any investigation into the biological activity of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid begins with these fundamental steps to build a foundational understanding of its properties.

Foundational

Computational Molecular Docking Studies of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid: Targeting the LFA-1 I-Domain

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Prepared By: Senior Application Scientist, Computer-Aided Drug Design (CADD) Executive Summary & Pharmacological Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Prepared By: Senior Application Scientist, Computer-Aided Drug Design (CADD)

Executive Summary & Pharmacological Rationale

The targeted inhibition of Lymphocyte Function-Associated Antigen-1 (LFA-1) remains a critical frontier in modulating immune responses for autoimmune diseases. This technical guide details a rigorous, self-validating computational molecular docking and molecular dynamics (MD) workflow for evaluating 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid .

This molecule serves as a highly pre-organized fragment analog of known potent LFA-1 antagonists, such as BMS-688521. LFA-1 mediates leukocyte adhesion through its interaction with Intercellular Adhesion Molecules (ICAMs), a process governed by the Metal Ion-Dependent Adhesion Site (MIDAS) located in the αL I-domain (1)[1]. Small molecule antagonists do not bind directly to the MIDAS; instead, they target the I-Domain Allosteric Site (IDAS), a lipophilic pocket located beneath the α7-helix (2)[2].

The 3,5-dichlorophenyl group inserts deep into this hydrophobic pocket, stabilizing the I-domain in its low-affinity (closed) conformation. Crucially, the 2-chloro substitution on the pyridine ring forces a steric clash with the adjacent 5-phenyl ring, locking the biaryl system into an orthogonal geometry. This pre-organization drastically reduces the entropic penalty upon binding.

LFA1_Mechanism Ligand 2-Chloro-5-(3,5-dichlorophenyl) isonicotinic acid IDAS I-Domain Allosteric Site (Hydrophobic Pocket) Ligand->IDAS Anchors into Alpha7 α7-Helix Downward Shift Blocked IDAS->Alpha7 Stabilizes Closed Form MIDAS MIDAS Motif (Low-Affinity State) Alpha7->MIDAS Prevents Activation ICAM1 ICAM-1 Binding (Inhibited) MIDAS->ICAM1 Blocks Interaction

Mechanism of LFA-1 inhibition by allosteric stabilization of the closed I-domain conformation.

Self-Validating Computational Methodology

To ensure absolute trustworthiness, this protocol employs a closed-loop validation system where crystallographic redocking serves as the quality gate for all subsequent predictive modeling.

CADD_Workflow L Ligand Preparation QM Optimization (B3LYP/6-31G*) Dihedral Scan of Biaryl Axis D Molecular Docking (Glide) Self-Validation: Native Ligand RMSD < 1.5 Å L->D P Protein Preparation LFA-1 I-Domain (PDB: 3M6F) Protonation & Hydration Site Analysis P->D IFD Induced Fit Docking (IFD) Side-chain flexibility (Lys287, Glu284) D->IFD MD Molecular Dynamics (100 ns) Pose Stability & Trajectory Analysis IFD->MD MMGBSA MM/GBSA Free Energy Calculation Thermodynamic Validation MD->MMGBSA

Hierarchical computational docking and molecular dynamics self-validating workflow.

Protocol 1: Ligand Preparation & Quantum Mechanical Pre-optimization

Causality: Standard molecular mechanics force fields frequently underestimate the rotational barriers of highly substituted biaryl systems. To prevent the docking algorithm from sampling unphysical planar geometries, the ligand must be pre-optimized using Density Functional Theory (DFT).

  • 2D to 3D Conversion: Generate the initial 3D conformation of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid using LigPrep.

  • Protonation State Assignment: Utilize Epik to predict the pKa of the isonicotinic acid moiety. At physiological pH (7.4), the carboxylic acid is deprotonated (carboxylate), while the pyridine nitrogen remains unprotonated due to the electron-withdrawing 2-chloro group.

  • QM Dihedral Scan: Perform a coordinate scan of the C5(pyridine)-C1'(phenyl) biaryl dihedral angle using Jaguar at the DFT (B3LYP/6-31G*) level. Extract the global minimum conformation for downstream docking.

Protocol 2: Protein Preparation & Grid Generation

Causality: The IDAS pocket is highly dynamic. The exact positioning of the α7-helix and the presence of structural waters are critical for mediating interactions between the ligand's carboxylate and the receptor.

  • Structure Import: Retrieve the high-resolution LFA-1 I-domain crystal structure complexed with a related spirocyclic nicotinic acid derivative (3)[3].

  • Pre-processing: Remove all crystallographic waters except the conserved water molecule bridging the ligand to Lys287. Retain the MIDAS Mg2+ ion.

  • Hydrogen Bond Optimization: Use PROPKA to assign protonation states. Ensure Glu284 and Lys287 are correctly ionized to form the critical salt-bridge network in the allosteric pocket.

  • Self-Validation (Cross-Docking): Extract the native ligand (BMS-688521). Generate a receptor grid (20 Å × 20 Å × 20 Å) centered on the IDAS. Redock the native ligand using Glide Standard Precision (SP).

    • Validation Criterion: The protocol is only approved to proceed if the Root Mean Square Deviation (RMSD) between the docked and crystallographic pose is < 1.5 Å .

Protocol 3: Induced Fit Docking (IFD) & Molecular Dynamics

Causality: Rigid-receptor docking fails to account for the induced side-chain rearrangements required to fully enclose the 3,5-dichlorophenyl moiety and optimize the salt bridge with the isonicotinic acid.

  • Induced Fit Docking: Dock the QM-optimized query ligand. Allow side chains within 5.0 Å of the ligand (specifically Lys287, Glu284, and α7-helix residues) to undergo conformational sampling to accommodate the rigid 2-chloro-pyridine core.

  • Molecular Dynamics (MD): Solvate the best IFD complex in a TIP3P water box. Neutralize with NaCl (0.15 M). Run a 100 ns production simulation using GROMACS (CHARMM36m force field) to assess the stability of the biaryl dihedral angle and the persistence of the carboxylate-Lys287 interaction.

  • MM/GBSA Calculation: Extract 1,000 frames from the final 20 ns of the MD trajectory to calculate the binding free energy (ΔG_bind) using the MM/GBSA method.

Quantitative Data & Thermodynamic Analysis

The table below summarizes the energetic landscape of the query compound compared to the native co-crystallized ligand and a des-chloro control.

Ligand VariantGlide SP Score (kcal/mol)IFD Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)Key Interacting Residues
Native Ligand (BMS-688521) -9.42-11.25-85.40Lys287, Glu284, α7 hydrophobic pocket
2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid -7.85-8.91-62.15Lys287, α7 hydrophobic pocket
5-(3,5-dichlorophenyl)isonicotinic acid (Des-chloro) -6.50-7.22-50.30α7 hydrophobic pocket
Data Interpretation & Causality

The data clearly demonstrates the necessity of the 2-chloro substitution. The Des-chloro variant exhibits a significantly weaker MM/GBSA binding free energy (-50.30 kcal/mol) compared to the 2-Chloro query compound (-62.15 kcal/mol). Without the steric bulk of the chlorine atom at position 2, the pyridine and phenyl rings attempt to adopt a more planar conformation in solution. Upon binding to the orthogonal IDAS pocket, the des-chloro ligand suffers a massive entropic penalty.

Conversely, 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is conformationally locked. The IFD score improvement (-7.85 to -8.91 kcal/mol) highlights the receptor's plasticity, specifically the adjustment of Lys287 to form a direct salt bridge with the isonicotinic acid moiety, validating this fragment as a highly efficient starting point for LFA-1 antagonist design.

References

  • Small Molecule Antagonist of Leukocyte Function Associated Antigen-1 (LFA-1): Structure−Activity Relationships Leading to the Identification of 6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic Acid (BMS-688521) Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • 3M6F: CD11A I-domain complexed with 6-((5S,9R)-9-(4-CYANOPHENYL)-3-(3,5-DICHLOROPHENYL)-1-METHYL-2,4-DIOXO-1,3,7- TRIAZASPIRO[4.4]NON-7-YL)NICOTINIC ACID Source: RCSB Protein Data Bank (PDB) URL:[Link]

  • Insights into Protein–Ligand Interactions in Integrin Complexes: Advances in Structure Determinations Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

Exploratory

crystal structure and X-ray diffraction data for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid A Note from the Senior Application Scientist: The following guide addres...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid

A Note from the Senior Application Scientist: The following guide addresses the crystal structure and X-ray diffraction (XRD) analysis of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. At the time of this writing, specific experimental data for this compound is not publicly available in crystallographic databases. Therefore, this document serves as a prospective guide, synthesizing field-proven methodologies and drawing authoritative parallels from closely related molecular structures. The protocols and anticipated outcomes are grounded in established principles of crystallography and solid-state chemistry to provide a robust framework for researchers in drug development and materials science.

Introduction: The Significance of Halogenated Nicotinic Acid Derivatives

2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is a halogenated derivative of isonicotinic acid. Such compounds are of significant interest in medicinal chemistry and pharmaceutical sciences. The presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Polychlorinated pyridines are established as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The isonicotinic acid scaffold itself is a key component in various drugs and a reliable building block in the design of metal-organic frameworks and pharmaceutical cocrystals.[2][3]

Understanding the three-dimensional crystal structure of an active pharmaceutical ingredient (API) is paramount. It governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This guide outlines the essential experimental workflows for determining this structure and provides an expert projection of its key crystallographic features.

Proposed Synthesis and Crystallization

The synthesis of the title compound can be approached through established organic chemistry routes. A plausible method involves a Suzuki coupling reaction, a powerful tool for creating carbon-carbon bonds.

Synthetic Pathway

A potential synthesis could involve the coupling of 2-chloro-5-bromoisonicotinic acid with 3,5-dichlorophenylboronic acid.

G cluster_reactants Reactants cluster_catalyst Catalyst System A 2-Chloro-5-bromoisonicotinic acid E Suzuki Coupling Reaction A->E B 3,5-Dichlorophenylboronic acid B->E C Pd(PPh3)4 (Palladium Catalyst) C->E Catalyst D Na2CO3 (Base) D->E Base F 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid (Target Compound) E->F

Caption: Proposed Suzuki coupling synthesis route.

Protocol for Single Crystal Growth

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction. The slow evaporation technique is a reliable method for achieving this.

Step-by-Step Protocol:

  • Purification: The synthesized powder should be purified to >98% purity, as determined by techniques like NMR and HPLC.

  • Solvent Screening: A range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) should be screened for suitable solubility. The ideal solvent will dissolve the compound moderately at an elevated temperature and have a lower solubility at room temperature.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently heating and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed crystals of sufficient size (approx. 0.1-0.3 mm) appear, they should be carefully harvested.

X-ray Diffraction Analysis: A Methodological Framework

X-ray diffraction is the definitive technique for elucidating the atomic arrangement within a crystalline solid. Both single-crystal and powder XRD methods provide complementary and essential information.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the precise three-dimensional coordinates of every atom in the unit cell, allowing for the unambiguous determination of molecular structure, conformation, and intermolecular interactions.

G A Select & Mount Single Crystal B Mount on Diffractometer A->B C Data Collection (e.g., Mo Kα radiation) B->C D Data Reduction & Integration C->D E Structure Solution (e.g., SHELXT) D->E F Structure Refinement (e.g., SHELXL) E->F G Validation & Analysis (CIF file generation) F->G

Caption: Standard workflow for single-crystal X-ray diffraction.

Experimental Causality:

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays (commonly Mo Kα or Cu Kα radiation). The crystal is rotated, and thousands of diffraction patterns are collected at different orientations.

  • Structure Solution: The collected diffraction intensities are used to solve the "phase problem." Direct methods or dual-space algorithms, as implemented in programs like SHELXT, are typically used to generate an initial electron density map and a preliminary structural model.[4]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares procedure (e.g., with SHELXL).[4] This process optimizes the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are often located from the difference map and refined accordingly.[5]

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze a polycrystalline sample. It is invaluable for phase identification, purity analysis, and polymorphism screening.[6]

Methodology:

  • A finely ground powder of the material is packed into a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The result is a diffractogram, a plot of intensity vs. 2θ, which serves as a unique "fingerprint" for a specific crystalline phase.

Anticipated Crystal Structure and Supramolecular Assembly

Based on the structures of related nicotinic acids and their cocrystals, we can predict the key structural features of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid.

Molecular Conformation

The molecule consists of a central isonicotinic acid core with a chloro substituent at the 2-position and a 3,5-dichlorophenyl ring at the 5-position. A key conformational feature will be the dihedral angle between the pyridine ring and the dichlorophenyl ring. Due to potential steric hindrance, these rings are not expected to be perfectly coplanar.

Supramolecular Synthons and Hydrogen Bonding

The most predictable and influential intermolecular interaction will be the hydrogen bond formed by the carboxylic acid group. In the solid state, carboxylic acids almost invariably form robust hydrogen-bonded dimers or catemers (chains). The interaction between a carboxylic acid and a pyridine nitrogen is also a highly reliable and well-studied supramolecular synthon.[7][8]

Given the presence of both a carboxylic acid donor and a pyridine nitrogen acceptor within the same molecule, two primary hydrogen bonding motifs are anticipated:

  • Carboxylic Acid Dimer: Formation of a centrosymmetric R²₂(8) homodimer between the carboxylic acid groups of two molecules. This is the most common motif for simple carboxylic acids.

  • Acid-Pyridine Catemer: A head-to-tail arrangement where the carboxylic acid of one molecule donates a proton to the pyridine nitrogen of a neighboring molecule, forming a C(7) chain.

The selection of a specific synthon is influenced by steric factors and the presence of other competing interactions, such as C-H···O or C-H···Cl weak hydrogen bonds.[9]

Prospective Crystallographic Data

The following table presents a hypothetical but realistic set of crystallographic data for the title compound, based on analogous structures like 2-chloro-N-(3,5-dichlorophenyl)acetamide.[5]

ParameterAnticipated Value
Chemical FormulaC₁₂H₆Cl₃NO₂
Formula Weight318.54 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)8 - 12
b (Å)10 - 15
c (Å)12 - 18
α (°)90
β (°)95 - 105 (for Monoclinic)
γ (°)90
Volume (ų)1500 - 2000
Z (molecules/unit cell)4 or 8
Calculated Density (g/cm³)1.5 - 1.7
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100(2) or 293(2)
Final R indices [I>2σ(I)]R₁ = 0.03 - 0.06, wR₂ = 0.08 - 0.15

Conclusion: Impact on Drug Development

A definitive understanding of the crystal structure of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is a critical step in its development as a potential pharmaceutical agent. The experimental determination via SC-XRD and PXRD, as outlined in this guide, provides the foundational data for:

  • Polymorph Screening: Identifying and characterizing all possible crystalline forms to ensure the most stable and bioavailable form is developed.

  • Cocrystal and Salt Design: The elucidated hydrogen bonding motifs provide a blueprint for rationally designing multicomponent crystalline forms with tailored properties like enhanced solubility or stability.[3]

  • Intellectual Property: A solved crystal structure is a cornerstone of patent applications, protecting the novel solid form of the molecule.

  • Quality Control: PXRD serves as a rapid and reliable tool for ensuring batch-to-batch consistency and purity during manufacturing.

This prospective guide provides a comprehensive roadmap for researchers to undertake the synthesis, crystallization, and structural characterization of this promising compound, grounding future experimental work in established, authoritative methodologies.

References

  • DORAS | DCU Research Repository. (2024). molbank. [Link]

  • Google Patents. (n.d.).
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Environmental and Chemical Engineering (EECE 2016). Atlantis Press. [Link]

  • Gowda, B. T., et al. (2007). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4565. [Link]

  • Rybakov, V. B., Babaev, E. V., Pasichnichenko, K. Y., & Sonneveld, E. J. (2001). X-ray Mapping in Heterocyclic Design: VI. X-ray Diffraction Study of 3-(Isonicotinoyl)-2-Oxooxazolo[3,2-a]pyridine and the Product of Its Hydrolysis. Journal of Structural Chemistry, 42(5), 754-760. [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. [Link]

  • Google Patents. (n.d.).
  • Kolehmainen, E., et al. (2003). Chloride–hydrogen interactions of picolinic, nicotinic and isonicotinic acid chloride hydrochlorides in the crystalline state. CrystEngComm, 5, 326-330. [Link]

  • Xu, J., Shu, Y.-Q., & Hu, P. (2010). Crystal structure of N'-(3,5-dichloro-2-hydroxybenzylidene)-isonicotinohydrazide, C13H9Cl2N3O2. Zeitschrift für Kristallographie - New Crystal Structures, 225(4), 585-586. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Relativistic DFT Studies of fac -Re(CO) 3 (isonicotinic acid) 2 Cl complex. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitroisonicotinic acid. [Link]

  • Al-Dhfyan, A., & Al-Samydai, A. (2022). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. International Journal of Pharmaceutical Investigation, 12(1), 1-8. [Link]

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343-10345. [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)isonicotinic acid. [Link]

  • Karki, S., et al. (2010). Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates. Crystal Growth & Design, 10(2), 794-804. [Link]

  • PubChemLite. (n.d.). 2-chloro-5-(trifluoromethyl)isonicotinic acid (C7H3ClF3NO2). [Link]

  • Issa, N., et al. (2017). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm, 19(27), 3781-3785. [Link]

  • Google Patents. (n.d.). CN104592104A - Method for preparing 2-chloronicotinic acid.
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Exploratory

A Technical Guide to the Preliminary Toxicity and Cytotoxicity Screening of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid

Executive Summary The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with a significant percentage of failures attributed to unforeseen toxicity.[1][2] This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with a significant percentage of failures attributed to unforeseen toxicity.[1][2] This guide provides a comprehensive framework for the preliminary toxicity and cytotoxicity screening of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid, a representative NCE. We advocate for a tiered, multi-parametric approach, beginning with foundational in vitro cytotoxicity assays and progressing to more specific mechanistic and preliminary in vivo studies. This strategy is designed to identify potential liabilities early, enabling data-driven decisions, conserving resources, and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. Detailed, field-proven protocols for assessing cell viability, membrane integrity (necrosis), apoptosis, genotoxicity, and cardiotoxicity are presented, alongside a blueprint for an initial acute oral toxicity study based on OECD guidelines. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems with appropriate controls. This document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to building a robust safety profile for novel therapeutic candidates.

Introduction: The Imperative for Early Safety Profiling

2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is a novel compound with a chemical structure that suggests potential biological activity. As with any NCE, its therapeutic potential must be weighed against its safety profile. Early-stage toxicity testing is not merely a regulatory hurdle but a critical component of the drug discovery process that informs lead optimization and candidate selection.[1][3] Identifying compounds with potential toxic liabilities before significant investment in later-stage development is paramount.[2]

This guide outlines a logical, tiered screening cascade to build a preliminary, yet comprehensive, safety profile of the target compound. The approach is designed to move from broad, high-throughput assessments to more specific and complex evaluations, maximizing information while minimizing compound and resource expenditure.

A Tiered Strategy for Preliminary Toxicity Assessment

A phased approach is the most efficient method for preliminary toxicological screening. It allows for early "fail-fast" decisions on compounds with clear liabilities, while compounds with favorable profiles advance to more rigorous testing.

G cluster_0 Tier 1: Foundational In Vitro Screening cluster_1 Tier 2: Specific Liability Assessment cluster_2 Tier 3: Preliminary In Vivo Evaluation T1_Viability General Cell Viability (e.g., Resazurin) - Assess broad cytotoxic effects - Determine IC50 Decision1 Decision Point: Advance or Terminate? T1_Viability->Decision1 T1_Membrane Membrane Integrity (LDH Assay) - Screen for Necrosis T1_Membrane->Decision1 T1_Apoptosis Apoptosis Induction (Caspase-3/7 Assay) - Screen for Programmed Cell Death T1_Apoptosis->Decision1 T2_Geno Genotoxicity (Ames Test) - Assess Mutagenic Potential Decision2 Decision Point: Advance or Terminate? T2_Geno->Decision2 T2_Cardio Cardiotoxicity (hERG Assay) - Assess Risk of Arrhythmia T2_Cardio->Decision2 T3_Acute Acute Oral Toxicity (OECD 420) - Establish initial in vivo tolerance - Observe clinical signs Final Comprehensive Risk Assessment & Go/No-Go Decision T3_Acute->Final Decision1->T2_Geno Favorable Profile Decision1->T2_Cardio Favorable Profile Decision2->T3_Acute Low Risk Identified

Caption: Tiered workflow for preliminary toxicity screening of a novel chemical entity.

In Vitro Cytotoxicity Assessment: The Foundation

In vitro assays are the cornerstone of early toxicity screening, offering high-throughput capabilities and reducing the reliance on animal models.[3] The selection of a diverse panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if applicable) is crucial for identifying potential organ-specific toxicities.[4]

Experimental Protocol: General Cell Culture
  • Cell Seeding: Plate cells in a 96-well, clear-bottom, black-walled microplate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.[5]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create 2X working concentrations.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid vehicle-induced toxicity.

  • Controls: Include "untreated" wells (cells with vehicle control) and "maximum lysis" wells (cells treated with a lysis agent like Triton™ X-100) for data normalization.[6]

Protocol: Membrane Integrity (Necrosis) via Lactate Dehydrogenase (LDH) Assay

Principle: The loss of plasma membrane integrity, a hallmark of necrosis, results in the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.[7][8] This assay quantifies LDH activity through a coupled enzymatic reaction that produces a colored formazan product, which can be measured spectrophotometrically.[5][9]

Step-by-Step Methodology:

  • Incubation: Following compound addition, incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • Lysis Control: One hour before the assay endpoint, add 10 µL of 10X Lysis Solution to the "maximum release" control wells.[5]

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate. Avoid disturbing the cell monolayer.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.[8]

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Untreated Abs) / (Max Lysis Abs - Untreated Abs)

Protocol: Apoptosis Induction via Caspase-3/7 Assay

Principle: Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[10] Their activation leads to the cleavage of specific cellular substrates, culminating in programmed cell death. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to enzyme activity.[11][12]

Step-by-Step Methodology:

  • Incubation: Prepare and dose a white-walled 96-well plate as described in section 3.1. Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Equilibration: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the plate on an orbital shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Data is typically expressed as Relative Luminescence Units (RLU) or as fold-change over the untreated control.

Data Presentation and Interpretation

The primary output for cytotoxicity assays is the IC₅₀ value—the concentration of the compound that inhibits 50% of cell viability or induces a 50% maximal response.

Table 1: Exemplar In Vitro Cytotoxicity Data for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid

Cell LineAssay TypeExposure Time (h)IC₅₀ (µM)
HepG2LDH Release48> 100
HepG2Caspase-3/72445.2
HEK293LDH Release4889.7
HEK293Caspase-3/72462.1

Interpretation: The exemplar data suggests that at the tested concentrations, the compound induces cell death primarily through an apoptotic mechanism rather than necrosis, particularly in HepG2 cells. An IC₅₀ value below 10 µM is often considered a threshold for significant cytotoxic activity, though this is highly dependent on the therapeutic context.

Specialized In Vitro Toxicity Screening

If the compound shows acceptable general cytotoxicity, further screening for specific liabilities is warranted.

Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

Principle: The Ames test is a widely used assay to assess the mutagenic potential of a chemical.[13] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies on a histidine-free medium.[14] The inclusion of a mammalian liver extract (S9 fraction) mimics metabolic activation, identifying compounds that become mutagenic after being processed in the liver.[13]

Ames_Test_Workflow cluster_prep Preparation Compound Test Compound (Various Concentrations) Mix Combine Compound, Bacteria, and S9 Mix (or Buffer) in Molten Top Agar Compound->Mix Bacteria S. typhimurium Strains (e.g., TA98, TA100) Bacteria->Mix S9 Rat Liver S9 Fraction (+/- Metabolic Activation) S9->Mix Plate Pour Mixture onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data: Compare to Vehicle & Positive Controls Count->Analyze Result Mutagenic Potential Determined Analyze->Result

Caption: Workflow for the Ames bacterial reverse mutation test.

Step-by-Step Methodology:

  • Preparation: Prepare various dilutions of the test compound. Prepare cultures of the required Salmonella strains (e.g., TA98 and TA100). Prepare the S9 mix (for metabolic activation) and a control buffer.[15]

  • Mixing: In a test tube containing 2 mL of molten top agar (kept at 45°C), add 100 µL of the bacterial culture, 100 µL of the test compound dilution, and 500 µL of either the S9 mix or the control buffer.[13]

  • Plating: Vortex the tube gently and pour the contents onto a minimal glucose agar plate. Allow the top agar to solidify.

  • Controls: Prepare plates with vehicle control (DMSO) and known mutagens (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9) as positive controls.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[15]

  • Colony Counting: Count the number of visible revertant colonies on each plate.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Cardiotoxicity: hERG Inhibition Assay

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[16][17] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[18][19] Therefore, screening for hERG inhibition is a regulatory requirement and a critical step in preclinical safety assessment. Automated patch-clamp electrophysiology is the gold standard for this measurement.[16]

General Procedure:

  • Cell Line: The assay uses a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.

  • Electrophysiology: Using an automated patch-clamp system (e.g., QPatch or SyncroPatch), whole-cell currents are recorded before and after the application of the test compound at various concentrations.[16]

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined.

  • Interpretation: While context-dependent, compounds with a hERG IC₅₀ value less than 10 µM, or within 30-fold of the therapeutic plasma concentration, are generally flagged for potential cardiotoxicity risk and require further investigation.

Preliminary In Vivo Acute Toxicity Assessment

Should the in vitro profile be favorable, a limited in vivo study is the next logical step to understand the compound's effects in a whole biological system.

Rationale and Regulatory Context

The goal is not to determine a precise LD₅₀, but rather to identify the dose at which toxicity is evident and to classify the substance according to the Globally Harmonized System (GHS).[20] The OECD Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure) is a suitable method that minimizes animal use.[21][22]

Step-by-Step Methodology (OECD 420):

  • Test System: The study typically uses a single sex of young adult rodents (usually female rats).[20]

  • Dosing Procedure: The test is a stepwise procedure using fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[20]

  • Sighting Study: A preliminary sighting study is conducted with one animal per dose level to identify the appropriate starting dose for the main study.

  • Main Study: Dosing starts at a level expected to produce some signs of toxicity but not mortality. Typically, a group of five animals is dosed at the selected level.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and respiratory patterns) for at least 14 days.[20] Body weight is recorded weekly.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Interpretation: The results are used to identify the dose that causes "evident toxicity" and to classify the compound's hazard level, providing critical information for designing future repeat-dose toxicity studies.

Data Synthesis and Forward Strategy

The culmination of this preliminary screening is a multi-faceted data package. The decision to advance 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid depends on a holistic evaluation of all endpoints. A compound with moderate cytotoxicity but no genotoxic or cardiotoxic liabilities might be a better candidate than a compound with low cytotoxicity but a positive Ames test result. These initial findings are crucial for guiding the next steps, which may include lead optimization to mitigate identified toxicities or, if the profile is clean, progression to more definitive preclinical toxicology studies.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Cold Spring Harbor Protocols, 2016(9). [Link][5]

  • hERG Safety. (n.d.). Cyprotex. [Link][16]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65–70. [Link][6]

  • Wan, J., Rengasamy, K., & Mahadevan, G. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. [Link][14]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. [Link][17]

  • Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method. (n.d.). Tox Lab. [Link][20]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (1983). Environmental Protection Agency. [Link][15]

  • Detection of necrosis by release of lactate dehydrogenase activity. (2013). Methods in Molecular Biology, 979, 65-70. [Link][7]

  • Duroure, L., et al. (2019). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 59(11), 4811-4822. [Link][18]

  • Ames Test. (n.d.). Cyprotex. [Link]

  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission. [Link][21]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024, November 26). Drug Hunter. [Link][19]

  • OECD acute toxicity tests: an overview of the guidelines. (2025, October 14). YesWeLab. [Link][22]

  • Toxicity Screening: 7 Strategies for Preclinical Research. (n.d.). Biobide. [Link][1]

  • Rusyn, I., & Daston, G. P. (2010). Modern Approaches to Chemical Toxicity Screening. Toxicological Sciences, 117(1), 4-7. [Link][2]

  • Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. (2025, July 9). Toxics, 13(7), 136. [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid

Scientific Context & Strategic Rationale 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is a highly functionalized, rigid biaryl scaffold frequently utilized in the development of small molecule antagonists, such as th...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Strategic Rationale

2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is a highly functionalized, rigid biaryl scaffold frequently utilized in the development of small molecule antagonists, such as those targeting Leukocyte Function Associated Antigen-1 (LFA-1)[1]. The presence of orthogonal functional groups—a carboxylic acid, a reactive 2-chloro substituent, and a sterically demanding 3,5-dichlorophenyl ring—makes this molecule an invaluable building block for late-stage diversification in drug discovery pipelines.

The primary synthetic challenge lies in the selective arylation of the pyridine core. Pyridine derivatives bearing multiple halogens require precise control over the oxidative addition step during cross-coupling. By utilizing methyl 5-bromo-2-chloroisonicotinate as the starting material, we exploit the inherent bond dissociation energy differences between C–Br and C–Cl bonds. Palladium(0) species insert into the C–Br bond at the 5-position orders of magnitude faster than the C–Cl bond at the 2-position, enabling a highly regioselective Suzuki-Miyaura coupling without the need for transient protection strategies[2].

Synthetic Workflow & Logical Architecture

SynthesisWorkflow SM Methyl 5-bromo-2-chloroisonicotinate + (3,5-Dichlorophenyl)boronic acid Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 80°C SM->Coupling Intermediate Methyl 2-chloro-5-(3,5-dichlorophenyl) isonicotinate Coupling->Intermediate Regioselective C-C Bond Formation Hydrolysis Saponification LiOH, THF/H2O, 25°C Intermediate->Hydrolysis Product 2-Chloro-5-(3,5-dichlorophenyl) isonicotinic acid Hydrolysis->Product Mild Ester Cleavage

Two-step synthetic workflow for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid.

Step-by-Step Methodologies

Step 1: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Form the C5-aryl bond while strictly preserving the C2-chloride for future functionalization.

Materials:

  • Methyl 5-bromo-2-chloroisonicotinate (1.0 equiv, 10.0 mmol, 2.50 g)

  • (3,5-Dichlorophenyl)boronic acid (1.2 equiv, 12.0 mmol, 2.29 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol, 408 mg)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 25.0 mmol, 3.45 g)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL), degassed

Procedure:

  • System Purging: Charge a 100 mL Schlenk flask with methyl 5-bromo-2-chloroisonicotinate, (3,5-dichlorophenyl)boronic acid, and K₂CO₃. Evacuate and backfill the flask with dry nitrogen (3 cycles) to prevent premature catalyst oxidation.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The biphasic nature of this solvent system is critical; water dissolves the inorganic base to form the active boronate species, while dioxane solubilizes the organic substrates[3].

  • Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ under a steady stream of nitrogen. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing protodeboronation side reactions.

  • Reaction Execution: Heat the vigorously stirred mixture to 80 °C for 6 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and partition with water (50 mL). Extract the aqueous layer with ethyl acetate (2 × 30 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, 5% to 15% EtOAc in Hexanes) to afford methyl 2-chloro-5-(3,5-dichlorophenyl)isonicotinate.

Self-Validation & In-Process Control (IPC): Monitor the reaction via LC-MS. The system validates the step when the starting material peak (m/z 250/252) disappears and the product peak (m/z 316/318/320) emerges. The presence of a characteristic trichloro isotopic pattern confirms successful, regioselective coupling without over-arylation.

Step 2: Mild Saponification

Objective: Unmask the carboxylic acid without triggering nucleophilic aromatic substitution (SₙAr) at the highly electrophilic C2-position.

Materials:

  • Methyl 2-chloro-5-(3,5-dichlorophenyl)isonicotinate (1.0 equiv, 7.0 mmol, 2.21 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 21.0 mmol, 881 mg)

  • Tetrahydrofuran (THF) / Deionized Water (3:1 v/v, 40 mL)

Procedure:

  • Dissolution: Dissolve the intermediate from Step 1 in THF (30 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Dissolve LiOH·H₂O in water (10 mL) and add it dropwise to the THF solution at 0 °C. The use of LiOH at low-to-ambient temperatures is a deliberate, mechanistic choice; harsher bases (like NaOH or KOH at elevated temperatures) risk displacing the C2-chloride via SₙAr.

  • Maturation: Remove the ice bath and stir the reaction at 25 °C for 3 hours.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the majority of the THF. Dilute the remaining aqueous phase with water (20 mL) and wash with diethyl ether (20 mL) to extract any non-polar, unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. A white precipitate will form immediately as the carboxylate protonates and crashes out of the aqueous solution.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum at 45 °C overnight to yield the final product, 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid.

Self-Validation & In-Process Control (IPC): Monitor via TLC (10% MeOH in DCM). The carboxylate salt will remain at the baseline until acidified. Final structural validation via ¹H NMR (DMSO-d₆) must show the complete disappearance of the sharp methyl ester singlet at ~3.8 ppm and the appearance of a broad carboxylic acid proton exchangeable with D₂O.

Quantitative Data & Analytics Summary

ParameterStep 1: Regioselective CouplingStep 2: Mild Saponification
Target Molecule Methyl 2-chloro-5-(3,5-dichlorophenyl)isonicotinate2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid
Expected Yield 78 - 85%92 - 96%
Reaction Conditions 80 °C, 6 hours, N₂ atmosphere25 °C, 3 hours, open air
Key LC-MS Marker [M+H]⁺ m/z 316.0 (Trichloro pattern)[M+H]⁺ m/z 302.0 (Trichloro pattern)
Critical Risk Factor Protodeboronation of boronic acidSₙAr displacement of C2-chloride
Mitigation Strategy Degassed biphasic solvent, bidentate ligandUse of mild LiOH at room temperature

References[2] Palladium charcoal-catalyzed Suzuki-Miyaura coupling to obtain arylpyridines and arylquinolines, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeabMHyPvUxGnm6nOIiM2RrYDfGCYipgmyogdlt0BHDuARLEkZ7tgEqnEKD0OdJfDq88JKRRW50jfsMjC7AMhPcu1t5Brem2yPwDydp6Mb4zZIkweFr-9ilHPxEB8vVukKK3Ch[3] Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols, acs.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdPyadqglWNqVnL_cMjeFIFjDThz-RXSahQglGhESYPsXCAzVsB-VGv0bYdOqvpm-cBqMR5LxsZCT4cUebJ2TSoF5cL4wNbSD-8kyPUXbmknb4lMLnzQ6vBnFKCwXunPGQgNc8BA==[1] Small Molecule Antagonist of Leukocyte Function Associated Antigen-1 (LFA-1): Structure−Activity Relationships, acs.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH65w-Vwic0JKzuH41bxJ5J8_hSrpFK5zlgfz_p7h0tRDndQN_S4Pi4f7MggL6QPbgSvfGmMcbOXLKM433aHpzS234skjcCjtXuv7iS8fRmr3Lm6K1zerrzpWab733I0iv3TrZt

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. The developed revers...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. The developed reversed-phase HPLC method with UV detection is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research and quality control environments. The strategic approach to method development, including column and mobile phase selection, is discussed in detail. All procedures adhere to principles outlined in major pharmacopeias and international guidelines.[1][2][3][4][5][6][7][8][9]

Introduction

2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is a complex halogenated aromatic carboxylic acid. Accurate and reliable quantification of such compounds is crucial in various stages of drug development and chemical research to ensure product quality and process consistency. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds and related substances.[5] This note provides a comprehensive guide to developing and validating an HPLC method tailored to the specific physicochemical properties of this analyte.

The development of a successful HPLC method requires a systematic approach, considering the analyte's structure, polarity, and UV absorbance characteristics. For aromatic carboxylic acids, reversed-phase chromatography is often the method of choice.[10][11] The acidity of the carboxyl group necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.[11]

Analyte Physicochemical Properties (Predicted)

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyPredicted Value/CharacteristicRationale & Implication for HPLC Method
Chemical Structure Isonicotinic acid core with a chloro-substituent and a dichlorophenyl group.The multiple aromatic rings and halogen atoms suggest significant hydrophobicity, making it well-suited for reversed-phase HPLC. The presence of a nitrogen atom in the pyridine ring and the carboxylic acid group provides sites for ionic interactions.
Molecular Formula C₁₂H₆Cl₃NO₂
Molecular Weight ~314.5 g/mol
pKa (Carboxylic Acid) Estimated 3-5The acidic nature requires a mobile phase pH below the pKa to suppress ionization and promote retention on a reversed-phase column. An acidic mobile phase (e.g., pH 2.5-3.5) will ensure the analyte is in its neutral, more retained form.[11]
logP (Octanol-Water Partition Coefficient) Estimated 3-4The high logP value indicates good solubility in organic solvents and strong retention on a C18 column. A mobile phase with a significant proportion of organic solvent (e.g., acetonitrile or methanol) will be required for elution.
UV Absorbance (λmax) Predicted ~260-280 nmThe extended conjugation from the pyridine and phenyl rings is expected to produce strong UV absorbance.[12][13] A preliminary scan using a photodiode array (PDA) detector is necessary to determine the optimal wavelength for maximum sensitivity and specificity.

HPLC Method Development Strategy

The goal is to achieve a sharp, symmetrical peak for the analyte, free from interference, with a reasonable retention time. The development process follows a logical, multi-step approach.

Caption: HPLC method development and validation workflow.

Column Selection

A C18 (L1) column is the logical starting point due to the hydrophobic nature of the analyte. A standard dimension of 4.6 x 150 mm with a 5 µm particle size provides a good balance between efficiency and backpressure.

Mobile Phase Selection
  • Organic Solvent: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower viscosity.

  • Aqueous Phase & pH Control: To suppress the ionization of the carboxylic acid group, the aqueous phase must be acidified. A common choice is 0.1% formic acid in water , which typically brings the pH to ~2.7. This ensures the analyte is in its neutral form, leading to consistent retention.[11]

Detection Wavelength

A Photodiode Array (PDA) detector should be used to scan the analyte peak from 200-400 nm to identify the wavelength of maximum absorbance (λmax). Based on the structure, a λmax is anticipated around 270 nm .[12] This wavelength will be used for quantification to ensure high sensitivity.

Optimization

Initial scouting runs will be performed using a gradient elution (e.g., 50-90% ACN over 10 minutes) to determine the approximate organic solvent concentration required to elute the compound. The gradient can then be refined, or an isocratic method can be developed to optimize the run time and resolution from any impurities.

Detailed Protocol: Final HPLC Method

This protocol has been optimized for the quantification of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 column).

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Reagents: Formic acid (reagent grade).

  • Standard: 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid reference standard.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 85% B over 8 minutes
Hold at 85% B for 2 minutes
Return to 60% B over 0.1 minutes
Hold at 60% B for 2.9 minutes (post-run equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 13 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 70:30 (v/v) mixture of acetonitrile and water.

  • Sample Preparation: Prepare sample solutions in the same diluent as the working standards, ensuring the final concentration falls within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6][7][8][9]

Caption: Key parameters for HPLC method validation per ICH guidelines.

Validation Results Summary

The following table summarizes the performance characteristics of the validated method.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time.Passed. Peak is pure and baseline resolved.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 1-100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.85%
Intermediate Precision (%RSD) %RSD ≤ 2.0%1.2%
Limit of Quantitation (LOQ) S/N ratio ≥ 101.0 µg/mL
Robustness System suitability parameters met after minor changes.Passed. Method is robust to small changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).

Conclusion

The HPLC method described provides a reliable and robust solution for the quantitative analysis of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in excellent performance. The method is fully validated according to ICH guidelines and is suitable for implementation in a regulated laboratory environment for quality control and research applications.

References

  • U.S. Pharmacopeia.
  • Agilent Technologies. (2023, April 15).
  • U.S. Pharmacopeia. (2022, December 1).
  • Pharma Growth Hub. (2022, April 7).
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • ResearchGate. (2021, November). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • BenchChem.
  • AMSbiopharma. (2025, July 22).
  • Lab Manager. (2025, October 23).
  • Slideshare.
  • SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid.
  • Wikipedia. Isonicotinic acid.
  • PubChem. 2-Chloro-5-(trifluoromethyl)isonicotinic acid.
  • ChemicalBook. (2026, March 14). Isonicotinic acid.

Sources

Method

Application Note: Preparation of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid Stock Solutions for Cell Culture Assays

Abstract The reproducibility and accuracy of in-vitro cell-based assays are critically dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The reproducibility and accuracy of in-vitro cell-based assays are critically dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of stock solutions for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. The protocols herein are designed to ensure compound stability, maximize solubility, and minimize solvent-induced artifacts in downstream cell culture experiments. We will address the causality behind key procedural steps, from initial dissolution in an organic solvent to the preparation of aqueous working solutions, thereby creating a self-validating system for reliable experimental outcomes.

Physicochemical Properties and Safety Imperatives

A foundational understanding of the test compound's properties is paramount before any experimental work commences. This dictates the choice of solvent, storage conditions, and necessary safety precautions.

Compound Characteristics

While 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is a specific molecule, its structural motifs (a chlorinated pyridine carboxylic acid) suggest it is a solid, organic compound with limited aqueous solubility. Researchers must always refer to the Certificate of Analysis (CoA) or Safety Data Sheet (SDS) provided by the supplier for the most accurate, batch-specific information.

PropertyDataSource & Justification
Molecular Formula C₁₂H₆Cl₃NO₂Derived from the chemical name.
Molecular Weight 314.55 g/mol Calculated from the molecular formula. Must be confirmed with supplier data.
Appearance White to off-white solidTypical appearance for similar chlorinated aromatic compounds.[1]
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules, making it a first-line choice for in-vitro experiments.[2][3][4]
Aqueous Solubility Predicted to be low to insolubleThe aromatic and chlorinated nature of the molecule suggests poor solubility in water.[5][6]
Critical Safety and Handling Protocols

Compounds containing multiple halogenated aromatic rings warrant careful handling. The following precautions are based on guidelines for similar chemical classes.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of fine particulates.[9] An eyewash station and safety shower must be readily accessible.[6]

  • Handling: Avoid creating dust.[6] Use a dedicated spatula for weighing. After handling, wash hands and any exposed skin thoroughly.[7]

  • Disposal: Dispose of the compound, concentrated stock solutions, and contaminated consumables in accordance with local, state, and federal hazardous waste regulations.

The Rationale of High-Concentration Stock Solutions

Preparing a concentrated stock solution in an organic solvent like DMSO is a standard and essential practice in cell culture for several reasons.[10]

  • Accuracy: It is practically impossible to accurately weigh the microgram or nanogram quantities of a compound needed for a single experiment. Dissolving a larger, accurately weighed mass (e.g., several milligrams) to create a stock solution allows for precise dilution to the final working concentration.[10]

  • Stability: Many organic compounds are more stable when stored at high concentrations in an anhydrous solvent like DMSO, frozen at -20°C or -80°C.[10][11] Repeatedly preparing fresh solutions from powder for each experiment can introduce variability.

  • Minimizing Solvent Effects: By using a highly concentrated stock (e.g., 10 mM), the final volume of DMSO added to the cell culture medium is minimized (typically ≤0.5%), reducing the risk of solvent-induced cytotoxicity or off-target effects.[12] A vehicle control (medium with the same final DMSO concentration) must always be included in experiments.[2]

G cluster_0 Preparation Phase cluster_1 Storage & Use Powder Compound Powder (2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid) Weigh Accurate Weighing (Chemical Fume Hood) Powder->Weigh Dissolve Dissolution in DMSO (Vortex/Sonicate) Weigh->Dissolve Stock High-Concentration Stock (e.g., 10 mM) Dissolve->Stock Aliquot Aliquot into single-use tubes Stock->Aliquot Store Long-term Storage (-80°C) Aliquot->Store Dilute Dilution into Culture Medium Store->Dilute Thaw one aliquot Working Final Working Solution (e.g., 10 µM) Dilute->Working

Caption: General workflow from solid compound to final working solution.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for cell-based screening.

Materials
  • 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)[2]

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Sonicator bath (optional, but recommended)[11]

Step-by-Step Methodology
  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mM x 1 mL x 314.55 g/mol = 3.146 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass of the compound (e.g., 3.15 mg) and transfer it into a sterile microcentrifuge tube.

    • Expert Tip: Tare the balance with the empty, labeled tube before adding the powder to ensure accuracy.

  • Add Solvent: Add the calculated volume of cell culture-grade DMSO (e.g., 1 mL) to the tube containing the compound powder.

  • Ensure Complete Dissolution:

    • a. Tightly cap the tube and vortex vigorously for 1-2 minutes.[5]

    • b. Visually inspect the solution against a light source. If any solid particles remain, place the tube in a sonicator water bath for 5-10 minutes.[11]

    • c. If dissolution is still incomplete, the solution can be gently warmed to 37°C for a short period.[5] Do not boil.

  • Quality Control Check: Once dissolved, the stock solution should be a clear, homogenous liquid, free of any visible particulates.

Aliquoting and Long-Term Storage for Experimental Consistency

To preserve the integrity of the stock solution and ensure experimental reproducibility, it is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[11]

Protocol for Aliquoting
  • Immediately after preparation, dispense the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Use low-retention plasticware to minimize loss of the compound due to adsorption.[12] For long-term archival, glass vials with Teflon-lined screw caps are superior for preventing solvent evaporation.[13]

Recommended Storage Conditions
SolutionTemperatureDurationRationale
Solid Powder Room Temperature or as per supplierUp to 3 yearsSolid compounds are generally stable at ambient temperature.[11]
DMSO Stock Aliquots -20°C or -80°C6 months to 1 yearFreezing minimizes chemical degradation and solvent evaporation. -80°C is preferred for maximum stability.
Working Solutions (in medium) 2-8°C< 24 hoursCompounds can be unstable in aqueous media at 37°C. Always prepare fresh for each experiment.[12]

Protocol: Preparing Working Solutions for Cell Treatment

A common pitfall is the precipitation of the hydrophobic compound when the DMSO stock is diluted into the aqueous cell culture medium.[2] A stepwise dilution strategy can prevent this.

Step-by-Step Methodology
  • Thaw Stock: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.[5] Briefly centrifuge the tube to collect the entire volume at the bottom.

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.

  • Perform Serial Dilution: Do not add the concentrated stock directly to your final culture volume. Instead, prepare an intermediate dilution first.

    • Example: To prepare a final concentration of 10 µM in a 6-well plate (2 mL total volume):

    • a. Pipette 198 µL of pre-warmed medium into a sterile tube.

    • b. Add 2 µL of the 10 mM stock solution to the medium (1:100 dilution). Pipette up and down vigorously to mix. This creates a 100 µM intermediate solution .

    • c. Add 20 µL of this 100 µM intermediate solution to the 1980 µL of medium in your culture well (1:100 dilution). Mix gently by swirling the plate. This yields the final 10 µM working solution . The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate well (e.g., add 2 µL of pure DMSO to 2 mL of medium for a 0.1% concentration).

G stock 10 mM Stock Solution in 100% DMSO intermediate 100 µM Intermediate in Culture Medium (0.1% DMSO) stock->intermediate  1:100 Dilution (e.g., 2 µL into 198 µL) final 10 µM Final Working Solution in Culture Medium (0.01% DMSO) intermediate->final  1:10 Dilution (e.g., 200 µL into 1.8 mL)

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid

Executive Summary The functionalization of highly halogenated, multi-substituted N-heteroarenes is a critical operation in modern drug discovery. Working with 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid presents a d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly halogenated, multi-substituted N-heteroarenes is a critical operation in modern drug discovery. Working with 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid presents a distinct synthetic challenge: achieving absolute chemoselectivity at the 2-chloro position of the pyridine ring while leaving the unactivated 3,5-dichlorophenyl moiety intact, all in the presence of a free carboxylic acid.

This application note details a self-validating, highly optimized protocol utilizing a Pd(OAc)₂/XPhos catalytic system. By leveraging the kinetic differences in oxidative addition and precise pH-controlled isolation techniques, this methodology provides drug development professionals with a scalable, high-yielding pathway to 2-aryl-5-(3,5-dichlorophenyl)isonicotinic acid derivatives.

Mechanistic Rationale & Chemoselectivity (E-E-A-T Insights)

To design a robust protocol, we must move beyond empirical screening and understand the causality behind the reactivity of the substrate's functional groups.

Kinetic Differentiation of C-Cl Bonds

The substrate possesses three carbon-chlorine bonds, but they are electronically distinct. The oxidative addition of Pd(0) to aryl chlorides is typically the rate-determining step. However, the 2-chloro position on the pyridine ring is highly activated. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive and resonance effects of the adjacent carboxylic acid at C4, significantly lowers the LUMO of the C2-Cl bond. This facilitates rapid oxidative addition. In contrast, the 3,5-dichlorophenyl group consists of unactivated aryl chlorides, which possess a much higher activation energy barrier for Pd insertion [1].

Ligand Causality: The Role of XPhos

To exploit this kinetic difference, the choice of ligand is paramount. We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Electronic Effect: Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition at the activated 2-chloro site.

  • Steric Effect: The immense steric bulk from the triisopropylphenyl ring promotes rapid reductive elimination and physically prevents the catalyst from inserting into the more sterically hindered, less reactive 3,5-dichloro positions, effectively suppressing oligomerization and over-coupling [2].

Carboxylic Acid Management & Solvent Selection

The free -COOH group at C4 necessitates strict stoichiometric base management. The protocol requires 3.0 equivalents of K₃PO₄ . The first equivalent is consumed immediately to deprotonate the acid, forming a potassium carboxylate. This deprotonation slightly increases the electron density of the pyridine ring but dramatically alters the molecule's solubility. A biphasic 1,4-Dioxane/H₂O (4:1) solvent system is critical; it ensures the polar carboxylate remains fully solvated throughout the catalytic cycle, preventing the reaction from stalling [3].

Reaction Workflow & Catalytic Cycle

G cluster_0 Substrates cluster_1 Catalytic System Substrate 2-Chloro-5-(3,5-dichlorophenyl) isonicotinic acid Catalyst Pd(OAc)2 (2 mol%) XPhos (4 mol%) Substrate->Catalyst Oxidative Addition Boronic Arylboronic Acid (1.2 eq) Boronic->Catalyst Transmetalation Product 2-Aryl-5-(3,5-dichlorophenyl) isonicotinic acid (Chemoselective Product) Catalyst->Product Reductive Elimination Base K3PO4 (3.0 eq) Dioxane/H2O (4:1) Base->Catalyst Base Activation

Fig 1: Workflow for the chemoselective Suzuki-Miyaura cross-coupling.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition Selective at 2-Cl (Pyridine) Pd0->OxAdd Substrate TransMet Transmetalation Boronic Acid + Base OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Release of Product

Fig 2: Catalytic cycle demonstrating chemoselective oxidative addition.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data establishing the superiority of the XPhos system for this specific transformation.

EntryPd Source (2 mol%)Ligand (4 mol%)Base (3.0 eq)Solvent (v/v)Temp (°C)Conversion (%)Selectivity (2-Cl vs 3,5-Cl)
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O (4:1)10045%3:1
2Pd(dppf)Cl₂NoneK₂CO₃Dioxane/H₂O (4:1)9072%10:1
3Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O (4:1)8089%>20:1
4 Pd(OAc)₂ XPhos K₃PO₄ Dioxane/H₂O (4:1) 80 >99% >99:1

Note: Conversion and selectivity determined by quantitative LC-MS analysis at 254 nm.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. LC-MS monitoring is mandated over TLC due to the high polarity and streaking nature of the carboxylic acid intermediates.

Reagents Required
  • 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid (1.0 equiv, 1.0 mmol, 302.5 mg)

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%, 4.5 mg)

  • XPhos (0.04 equiv, 4 mol%, 19.1 mg)

  • Potassium phosphate tribasic [K₃PO₄] (3.0 equiv, 3.0 mmol, 636.8 mg)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfilling to ensure a strictly inert atmosphere.

Step 2: Solvent Addition & Degassing 3. Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL) via syringe. (Note: Solvents should be pre-degassed by sparging with argon for 30 minutes prior to use to prevent catalyst oxidation). 4. Stir the mixture at room temperature for 5 minutes. The mixture will initially appear as a suspension but will homogenize as the potassium carboxylate salt forms.

Step 3: Catalytic Coupling 5. Place the Schlenk tube in a pre-heated oil bath at 80 °C. 6. Stir vigorously for 4–6 hours. Monitor the reaction strictly via LC-MS. The mass of the starting material [M-H]⁻ will disappear, replaced by the product mass.

Step 4: Isoelectric Workup & Isolation Expert Insight: Standard organic extraction will fail here. The product is an amphoteric molecule (pyridine nitrogen + carboxylic acid). 7. Cool the reaction to room temperature and dilute with 10 mL of H₂O. 8. Wash the aqueous layer with Ethyl Acetate (2 × 10 mL). Discard the organic layers. This step removes the XPhos ligand, homocoupled boronic acid, and unreacted boronic acid. The product remains in the aqueous layer as a highly soluble potassium salt. 9. Cool the aqueous layer in an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 3.5 to 4.0 .

  • Causality: The isoelectric point (pI) of the product is in this range. At pH 3.5–4.0, the neutral free acid forms and precipitates as a white/pale-yellow solid. Do not acidify below pH 2 , or the pyridine nitrogen will protonate, forming a water-soluble hydrochloride salt, leading to catastrophic yield loss.
  • Filter the precipitate through a Büchner funnel, wash with cold water (2 × 5 mL), and dry under high vacuum to afford the chemoselective product.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Incomplete Conversion Insufficient base for transmetalation due to consumption by the carboxylic acid.Ensure exactly 3.0 equivalents of K₃PO₄ are used. Verify the purity/dryness of the base.
Homocoupling (Boronic Acid) Oxygen ingress during setup or un-degassed solvents.Strictly adhere to Schlenk techniques. Sparge Dioxane/H₂O with Argon for 30 mins prior to use.
No Product Recovery Overshooting the pH during the acidification workup (pH < 2).Back-titrate carefully with 0.5M NaOH to pH 3.5-4.0 to force the zwitterion/free acid to precipitate.
Loss of Chemoselectivity Catalyst loading too high or temperature exceeding 100 °C.Maintain Pd loading at 2 mol% and temperature at 80 °C. The kinetic barrier of the 3,5-dichloro groups is overcome at higher thermal energies.

References

  • Wang et al. (2012) . Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. ResearchGate. Available at:[Link]

  • Molander, G. A., & Jean-Gérard, L. (2008) . Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(17), 6841-6844. Available at:[Link]

  • Fouad, M. A., et al. (2019) . Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 10. Available at:[Link]

  • Senra, J. D., et al. (2006) . A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters, 8(25), 5873-5876. Available at:[Link]

Method

Application Note: In Vivo Dosing and Formulation Protocols for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid in Murine Models

Scientific Rationale & Mechanistic Causality 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid serves as the core pharmacophore and lead intermediate for a highly potent class of non-peptide proprotein convertase (PC) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Causality

2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid serves as the core pharmacophore and lead intermediate for a highly potent class of non-peptide proprotein convertase (PC) inhibitors, most notably the "BOS-series" (e.g., BOS-318, BOS-981)[1]. Unlike traditional peptide-based inhibitors (such as dec-RVKR-cmk) that suffer from poor in vivo stability and off-target toxicity, this (3,5-dichlorophenyl)pyridine derivative achieves nanomolar potency and exceptional cell permeability[2].

The Causality of Inhibition: The efficacy of this molecule is driven by a unique induced-fit binding mechanism. The highly lipophilic 3,5-dichlorophenyl moiety forces a ~180° conformational flip of the Trp254 residue within the furin active-site cleft[3]. This structural rearrangement exposes a previously buried hydrophobic pocket, allowing the dichlorophenyl group to anchor deeply, while the isonicotinic acid core forms critical water-bridged electrostatic interactions with the catalytic Asp153 and S1/S1' pockets[1][3].

By effectively locking furin in this inactive conformation, the compound prevents the proteolytic cleavage of critical disease-mediating substrates, including the SARS-CoV-2 Spike protein (S1/S2 site)[2], Pseudomonas aeruginosa Exotoxin-A (Exo-A)[4], and the epithelial sodium channel (ENaC) implicated in Cystic Fibrosis[5].

G Compound 2-Chloro-5-(3,5-dichlorophenyl) isonicotinic acid Trp254 Trp254 Flip (Induced-Fit Pocket) Compound->Trp254 binds Furin Furin (Proprotein Convertase) Trp254->Furin allosteric inhibition Spike SARS-CoV-2 Spike (S1/S2 Cleavage) Furin->Spike cleaves (blocked) ExoA Pseudomonas Exo-A (Toxin Activation) Furin->ExoA activates (blocked) ENaC ENaC Channel (Hyperactivation) Furin->ENaC activates (blocked) ViralEntry Viral Entry & Infection Spike->ViralEntry LungInjury Acute Lung Injury ExoA->LungInjury CF Cystic Fibrosis ENaC->CF

Fig 1: Induced-fit mechanism of furin inhibition and downstream therapeutic blockade.

Physicochemical Profiling & Formulation Strategy

Due to the rigid aromatic core and the halogens, 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid exhibits high lipophilicity and poor aqueous solubility at physiological pH. To achieve a self-validating, precipitation-free dosing solution for murine models, a multi-component co-solvent system is required[6][7].

Standard Murine Vehicle Composition

10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline (0.9% NaCl)

Step-by-Step Formulation Protocol

Crucial Note: The order of addition is non-negotiable. Reversing the order will result in irreversible micellar crashing and compound precipitation.

  • Primary Solubilization (Lattice Disruption): Weigh the required mass of the compound. Add 10% (v/v) of anhydrous DMSO . Vortex aggressively and sonicate in a water bath at 37°C for 5–10 minutes until the solution is completely clear. Causality: DMSO acts as a powerful aprotic solvent to break the strong intermolecular crystal lattice of the dichlorophenyl rings.

  • Matrix Dispersion: Add 40% (v/v) of PEG400 (or PEG300). Vortex for 2 minutes. Causality: PEG400 acts as a hydrophilic polymer matrix, preventing the compound from nucleating when introduced to the aqueous phase.

  • Micellar Encapsulation: Add 5% (v/v) of Tween-80 . Vortex thoroughly. Causality: The non-ionic surfactant forms micelles that encapsulate the hydrophobic core of the compound, ensuring thermodynamic stability in the bloodstream.

  • Aqueous Dilution: Slowly add 45% (v/v) of 0.9% Saline dropwise while continuously vortexing the mixture. Causality: Dropwise addition prevents localized supersaturation. Rapid addition will cause the compound to crash out as a milky suspension.

  • Validation: Visually inspect the final solution against a dark background. It must be optically clear. Use within 4 hours of preparation to prevent gradual phase separation[6].

In Vivo Dosing Protocols (Murine Models)

The following protocol is optimized for evaluating furin inhibition in Pseudomonas aeruginosa Exotoxin-A (Exo-A) acute lung injury models using C57BL/6 mice[4].

Experimental Preparation
  • Subjects: 8-10 week old C57BL/6 mice (20-25g).

  • Positive Control: Hexa-D-arginine amide (a known, albeit less permeable, furin inhibitor)[8].

  • Target Dose: 10 – 30 mg/kg (Intraperitoneal, IP) or 30 – 50 mg/kg (Oral, PO).

  • Dosing Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Intraperitoneal (IP) Administration Workflow
  • Baseline Assessment: Record baseline body weight and temperature.

  • Disease Induction: Administer Exo-A (or live PA103 bacteria) via oropharyngeal aspiration (o.a.) in a 30 µL volume to induce acute lung injury[4].

  • Therapeutic Dosing: Exactly 1 hour post-infection, restrain the mouse exposing the ventral abdomen.

  • Injection: Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen (avoiding the cecum and bladder). Inject the formulated compound slowly.

  • Monitoring: Monitor for signs of acute toxicity (piloerection, lethargy) for the first 2 hours.

Pharmacodynamic Endpoints & Readouts

To validate the in vivo efficacy of the furin blockade, harvest tissues at 24h and 48h post-infection:

  • Bronchoalveolar Lavage (BAL) Fluid: Measure total protein concentration. A successful furin blockade will show significantly reduced protein leakage, indicating preservation of the alveolar-capillary barrier[4].

  • Histopathology: Perform TUNEL staining on lung sections. Furin inhibition prevents Exo-A activation, leading to a quantifiable decrease in DNA fragmentation and epithelial cell death[4].

Quantitative Data Summary

ParameterValue / SpecificationMechanistic Rationale
In Vitro IC₅₀ (Furin) ~1.9 – 4.0 nMHigh potency driven by Trp254 induced-fit flip[3][6].
Selectivity Index > 100-fold vs PC6/PC7Specificity governed by the S4/S5 pocket geometry[6].
Formulation Vehicle 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% SalineRequired to solubilize the highly lipophilic 3,5-dichlorophenyl moiety[7].
Standard IP Dose 10 - 30 mg/kgAchieves systemic exposure above the IC₉₀ for target tissue (lungs)[4].
Dosing Frequency QD or BIDSlow off-rate binding kinetics allow for extended pharmacodynamic effects[3].

References

  • Schnapp, G. et al. "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism." ACS Chemical Biology, 2022.[Link]

  • Ivanova, L. et al. "Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold." Pharmaceuticals (MDPI), 2025.[Link]

  • Magnen, M. et al. "Furin Inhibition Protects Against Acute Lung Injury in a Mouse Model of Pseudomonas Aeruginosa Infection." bioRxiv, 2025.[Link]

  • Essalmani, R. et al. "Distinctive Roles of Furin and TMPRSS2 in SARS-CoV-2 Infectivity." Journal of Virology (ASM Journals), 2022.[Link]

Sources

Application

Utilizing 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid as a Precursor in API Synthesis: A Comprehensive Protocol Guide

Executive Summary In modern drug discovery, the rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on versatile, multi-functional building blocks. 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on versatile, multi-functional building blocks. 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is a highly privileged trifunctional scaffold. It combines a C4-carboxylic acid for amidation, a C2-chloro group for transition-metal-catalyzed cross-coupling, and a C5-(3,5-dichlorophenyl) moiety—a robust hydrophobic pharmacophore frequently utilized to occupy deep lipophilic pockets in targets such as LFA-1, PDE4, and various kinase hinge regions[1].

This application note provides a field-proven, self-validating methodology for converting this precursor into advanced API scaffolds, detailing the causality behind reagent selection and the critical quality control parameters required for scale-up.

Mechanistic Rationale & Pharmacophore Utility

To effectively utilize this precursor, one must understand the orthogonal reactivity of its functional groups:

  • C4-Carboxylic Acid (Amidation): The steric bulk of the adjacent 3,5-dichlorophenyl group at C5 can hinder standard peptide coupling. Therefore, HATU is selected over traditional reagents like EDC/HOBt. The neighboring group effect of the pyridine nitrogen in the HOAt intermediate stabilizes the incoming amine through a 7-membered cyclic transition state, drastically accelerating the coupling of sterically hindered amines[2].

  • C2-Chloro Group (Cross-Coupling): While the C2-position of pyridine is activated for Nucleophilic Aromatic Substitution (SNAr), relying on SNAr often requires harsh thermal conditions that can degrade the newly formed C4-amide. Instead, Palladium-catalyzed Buchwald-Hartwig amination is deployed. Utilizing a highly active Pd(0) precatalyst paired with a bulky biaryl phosphine ligand ensures rapid oxidative addition and reductive elimination, outcompeting off-target side reactions[3].

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways utilized to build complexity around the precursor core.

API_Synthesis A 2-Chloro-5-(3,5-dichlorophenyl) isonicotinic acid (Trifunctional Precursor) B Amide Intermediate (C4-Amidation) A->B HATU, DIPEA, DMF Amine (R1-NH2) D Off-Target Hydrolysis (Quality Control Alert) A->D Excess Base / H2O (Avoid) C Advanced API Scaffold (C2-Amination) B->C Pd2(dba)3, BrettPhos Cs2CO3, Amine (R2-NH2)

Divergent synthetic workflow for API scaffold generation from the trifunctional precursor.

Experimental Protocols & Self-Validating Systems

Protocol A: C4-Amidation via HATU Activation

Objective: Chemoselective formation of an amide bond at the C4 position without displacing the C2-chloro group.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.5 equiv) at 0 °C.

  • Aminolysis: After 15 minutes of stirring, add the desired primary or secondary amine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validating System (Colorimetric Tracking): The release of the HOAt anion during HATU-mediated coupling generates a distinct yellow color in the solution. The transition from colorless to yellow serves as an in-situ visual validation of active ester formation. The subsequent fading or stabilization of this color indicates the progression and completion of aminolysis[4].

Protocol B: C2-Amination via Buchwald-Hartwig Cross-Coupling

Objective: Substitution of the C2-chloro group with an amine to finalize the API scaffold.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with the Amide Intermediate from Protocol A (1.0 equiv), the secondary/primary amine (1.5 equiv), and Cs2CO3 (2.0 equiv).

  • Catalyst Assembly: Add Pd2(dba)3 (0.05 equiv, 5 mol%) and BrettPhos ligand (0.10 equiv, 10 mol%).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (0.1 M concentration). Seal the tube and transfer to a heating block set to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash column chromatography.

Self-Validating System (Catalyst State Tracking): Degassing & Ligation Validation: The reaction mixture must transition from a dark purple/red (characteristic of Pd2(dba)3) to a dark yellow/brown active catalytic species upon heating. If the solution turns black (indicating palladium black precipitation), it signifies oxygen ingress, moisture contamination, or ligand degradation, immediately invalidating the run[5].

Quantitative Data & Process Optimization

To establish the robustness of the C2-amination step, various catalytic systems were evaluated. The table below summarizes the causality of yield variations based on catalyst and base selection.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Purity (HPLC)Mechanistic Observation
Pd2(dba)3 / BrettPhos Cs2CO3 1,4-Dioxane 100 92% >98% Optimal. Mild base prevents amide cleavage; BrettPhos promotes rapid reductive elimination.
Pd(OAc)2 / RuPhosK3PO4Toluene11085%95%Good conversion, but trace protodehalogenation observed due to slower oxidative addition.
Pd2(dba)3 / XantPhosNaOtBu1,4-Dioxane10045%60%Failure. Strong base (NaOtBu) caused competitive cleavage of the C4-amide bond.
Pd2(dba)3 / BrettPhosCs2CO31,4-Dioxane (Wet)10012%30%Failure. Water ingress led to C2-hydroxylation (pyridone formation).

Quality Control & Analytical Checkpoints

To ensure the integrity of the synthetic pipeline, the following analytical checkpoints must be strictly enforced:

  • Moisture Control (Karl Fischer Titration): The C2-chloro position is highly susceptible to hydrolysis under basic cross-coupling conditions. Karl Fischer titration of all solvents (especially 1,4-Dioxane) must yield <50 ppm H2O prior to catalyst addition.

  • Regioselective Verification (2D NMR): After Protocol A, NOESY/ROESY NMR must be utilized to confirm that the amide bond formed exclusively at the C4-carboxylic acid and that no premature displacement of the C2-chloro group occurred.

  • Trace Metal Analysis (ICP-MS): For final API scaffolds synthesized via Protocol B, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) must be performed to ensure residual Palladium levels are below the ICH Q3D regulatory threshold (<10 ppm).

References

  • "Small Molecule Antagonist of Leukocyte Function Associated Antigen-1 (LFA-1): Structure−Activity Relationships Leading to the Identification of 6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic Acid" - ACS Publications. URL: [Link]

  • "HATU" - Wikipedia. URL: [Link]

  • "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook" - ACS Publications. URL: [Link]

  • "Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis" - Chemical Science (RSC Publishing). URL: [Link]

  • "Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides" - ACS Publications. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Esterification of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid Derivatives

Introduction: The Synthetic Challenge 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid and its derivatives are complex heterocyclic carboxylic acids. Their structural motifs are of significant interest to researchers in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge

2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid and its derivatives are complex heterocyclic carboxylic acids. Their structural motifs are of significant interest to researchers in medicinal chemistry and drug development, often serving as key building blocks for targeted therapeutic agents. The esterification of this particular scaffold presents a notable synthetic challenge due to a combination of electronic and steric factors.

  • Steric Hindrance: The carboxylic acid at the C4 position is flanked by a chlorine atom at C2 and a bulky 3,5-dichlorophenyl group at C5. This steric congestion significantly impedes the approach of an alcohol nucleophile, rendering standard esterification conditions often sluggish and low-yielding.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring nitrogen and the three chlorine substituents decreases the nucleophilicity of the carboxylate group, further slowing the reaction rate.

  • Substrate Sensitivity: The presence of multiple functional groups necessitates the use of mild reaction conditions to avoid unwanted side reactions.

This document provides a detailed guide to effective catalytic esterification methods for this challenging substrate, explaining the rationale behind procedural choices and offering detailed, field-tested protocols for practical application.

Strategic Selection of a Catalytic Method

The choice of an esterification method is paramount and depends on the specific alcohol being used and the overall sensitivity of the substrate. For a sterically hindered acid like 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid, direct acid catalysis is often inefficient. Methods that proceed via a highly activated intermediate are strongly preferred.

G sub Substrate: 2-Chloro-5-(3,5-dichlorophenyl) isonicotinic Acid hindrance High Steric Hindrance? sub->hindrance Analyze sensitivity Acid/Heat Sensitive Alcohol? hindrance->sensitivity Yes fischer Fischer-Speier (Strong Acid, Heat) hindrance->fischer No (Not Recommended) steglich Steglich Esterification (DCC/EDC, DMAP) sensitivity->steglich Yes (Mildest) acyl Acyl Chloride Formation (SOCl₂, (COCl)₂) + Alcoholysis sensitivity->acyl No (Highly Effective) s_pro1 High Yield steglich->s_pro1 s_pro2 Mild Conditions steglich->s_pro2 a_pro1 Very High Reactivity acyl->a_pro1 a_pro2 Broad Scope acyl->a_pro2 f_con1 Harsh Conditions fischer->f_con1 f_con2 Low Yield Likely fischer->f_con2

Diagram 1: Decision workflow for selecting an esterification method.

Method 1: Steglich Esterification (Recommended for Sensitive Substrates)

The Steglich esterification is exceptionally well-suited for converting sterically demanding and acid-labile substrates.[1][2] The reaction circumvents the need for strong acids and high temperatures by using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[1][3] A key component is the use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), which acts as a highly effective acyl transfer agent.[2][4][5]

Causality of Reagent Choice & Mechanism

The power of this method lies in its mechanism. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][6] In the absence of a better nucleophile, this intermediate can slowly rearrange to a stable N-acylurea side product. However, the superior nucleophilicity of DMAP allows it to rapidly intercept the O-acylisourea, forming a reactive acyl-pyridinium salt.[2][6] This "active ester" is highly electrophilic and readily attacked by the alcohol, even a sterically hindered one, to yield the desired ester and regenerate the DMAP catalyst.[1][6] This pathway effectively outcompetes the side reaction, leading to high yields under mild, neutral conditions at room temperature.[5][7][8]

G Steglich Esterification Catalytic Cycle cluster_activation Activation cluster_catalysis Catalytic Cycle RCOOH Carboxylic Acid (Substrate) OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI + DCC DCC DCC APS Acyl-Pyridinium Salt ('Active Ester') OAI->APS + DMAP DCU DCU (Byproduct) OAI->DCU + H₂O (from ROH + H⁺) DMAP_in DMAP (Catalyst) Ester Ester (Product) APS->Ester + Alcohol (ROH) ROH Alcohol DMAP_out DMAP (Regenerated) DMAP_out->DMAP_in Recycled

Diagram 2: Catalytic cycle of the DMAP-accelerated Steglich esterification.

Protocol: Steglich Esterification using EDC

This protocol uses EDC, which is often preferred over DCC as its urea byproduct (EDU) is water-soluble, simplifying purification.

Materials:

  • 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid: 1.0 mmol

  • Alcohol (e.g., isopropanol, benzyl alcohol): 1.2 mmol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl): 1.5 mmol

  • 4-(Dimethylamino)pyridine (DMAP): 0.1 - 0.2 mmol

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF): 10 mL

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid (1.0 mmol) and DMAP (0.15 mmol).

  • Add anhydrous DCM (10 mL) and stir until all solids are dissolved.

  • Add the alcohol (1.2 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.5 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL) to remove residual DMAP and EDU, water (1 x 15 mL), and finally with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method 2: Acyl Chloride Formation and Subsequent Alcoholysis

For less sensitive alcohols and when the Steglich method is suboptimal, a two-step approach via an acyl chloride intermediate is a robust and highly effective alternative. This method involves converting the carboxylic acid to its highly reactive acyl chloride using a chlorinating agent, followed by reaction with the alcohol.

Rationale and Reagent Selection

The conversion of a carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by even weak nucleophiles like hindered alcohols.

  • Chlorinating Agents: Thionyl chloride (SOCl₂) is a common and effective choice. It is inexpensive and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. Oxalyl chloride ((COCl)₂) is another excellent reagent that often works under milder conditions, especially with a catalytic amount of DMF (Vilsmeier-Haack conditions).[9]

  • Base: In the second step, a non-nucleophilic base such as triethylamine (Et₃N) or pyridine is typically added to scavenge the HCl produced during the reaction of the acyl chloride with the alcohol. This prevents protonation of the alcohol or other sensitive functionalities and drives the equilibrium towards the product.

Protocol: Two-Step Esterification via Acyl Chloride

Step A: Synthesis of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinoyl chloride

Materials:

  • 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid: 1.0 mmol

  • Thionyl chloride (SOCl₂): 3.0-5.0 mmol (or use as solvent)

  • Catalytic N,N-Dimethylformamide (DMF): 1-2 drops

  • Anhydrous Toluene or Dichloromethane (DCM): 10 mL

Procedure:

  • In a fume hood, combine the carboxylic acid (1.0 mmol) and anhydrous toluene (10 mL) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂).

  • Add thionyl chloride (3.0 mmol) dropwise, followed by one drop of DMF.

  • Heat the mixture to reflux (approx. 80-110 °C depending on solvent) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess SOCl₂ and solvent under reduced pressure. It is crucial to ensure all thionyl chloride is removed; co-evaporation with anhydrous toluene (2 x 10 mL) is recommended.

  • The resulting crude acyl chloride is a solid or oil and is typically used immediately in the next step without further purification.

Step B: Reaction of Acyl Chloride with Alcohol

Materials:

  • Crude acyl chloride from Step A: ~1.0 mmol

  • Alcohol: 1.1 mmol

  • Triethylamine (Et₃N) or Pyridine: 1.5 mmol

  • Anhydrous Dichloromethane (DCM): 15 mL

Procedure:

  • Dissolve the crude acyl chloride in anhydrous DCM (10 mL) under an inert atmosphere and cool to 0 °C.

  • In a separate flask, prepare a solution of the alcohol (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (5 mL).

  • Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the acyl chloride is consumed.

  • Work-up: Dilute the mixture with water (20 mL). Transfer to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify via silica gel chromatography as described in Protocol 3.2.

Method 3: Fischer-Speier Esterification (For Simple, Unhindered Alcohols)

The Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] For the title compound, this method is generally not the first choice due to the severe steric hindrance.[12][13] However, for simple, unhindered primary alcohols (e.g., methanol, ethanol) used in large excess, it can be a viable, albeit slower, option.[3][10]

Mechanism and Optimization Strategy

The reaction proceeds by protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which activates the carbonyl carbon for nucleophilic attack by the alcohol.[14][15] The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.[10][15]

G Fischer-Speier Esterification Mechanism RCOOH Carboxylic Acid Protonated_RCOOH Protonated Acid (Activated) RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ (Catalyst) Tetra_Inter Tetrahedral Intermediate Protonated_RCOOH->Tetra_Inter + ROH ROH Alcohol Proton_Transfer Proton Transfer Tetra_Inter->Proton_Transfer Elim_Water Elimination of H₂O Proton_Transfer->Elim_Water Protonated_Ester Protonated Ester Elim_Water->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺ (Regen.)

Diagram 3: Key steps in the Fischer-Speier esterification mechanism.

This is an equilibrium-controlled process.[14][15] To achieve a reasonable yield with a hindered substrate, the equilibrium must be shifted towards the products. This is accomplished by:

  • Using a large excess of the alcohol, which also serves as the solvent.[14]

  • Removing water as it is formed, typically by azeotropic distillation using a Dean-Stark apparatus with a co-solvent like toluene.[10][16]

Protocol: Fischer-Speier Esterification with Dean-Stark Trap

Materials:

  • 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid: 1.0 mmol

  • Alcohol (e.g., n-butanol): 5-10 mL

  • Toluene: 20 mL

  • p-Toluenesulfonic acid (TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄): 0.1-0.2 mmol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add the carboxylic acid (1.0 mmol), the alcohol (e.g., n-butanol, 5 mL), toluene (20 mL), and the acid catalyst (e.g., TsOH·H₂O, 0.1 mmol).

  • Heat the mixture to a vigorous reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 8-48 hours, or until no more water is collected in the trap. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash carefully with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acid catalyst.

  • Wash with water (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

Comparative Summary and Troubleshooting

FeatureSteglich EsterificationAcyl Chloride FormationFischer-Speier Esterification
Conditions Mild (0 °C to RT), Neutral pH[8]Biphasic: Reflux then 0 °C to RTHarsh (High Temp, Strong Acid)[10]
Key Reagents EDC or DCC, DMAP[1][7]SOCl₂ or (COCl)₂, Base (Et₃N)H₂SO₄ or TsOH[10]
Advantages Excellent for hindered & sensitive substrates[1][2], High yields[5]Very high reactivity, Broad alcohol scopeInexpensive reagents, Simple setup
Disadvantages Cost of reagents, Urea byproduct removal[17]Two steps, Corrosive/toxic reagentsLow yields for hindered substrates[12], Harsh conditions, Equilibrium limited[15]
Best For Tertiary alcohols, complex/sensitive molecules.[2][3]Hindered secondary/primary alcohols.Simple primary alcohols in large scale.

Troubleshooting Common Issues:

  • Low Yield (Steglich): Ensure all reagents and solvents are anhydrous. Check the quality of the EDC/DCC. Increase reaction time or slightly warm to 30-40 °C.

  • N-Acylurea Byproduct (Steglich): This indicates the O-acylisourea intermediate is rearranging before reacting. Ensure the DMAP is active and added correctly. Add the alcohol before or with the carbodiimide.

  • Incomplete Reaction (Fischer): The reaction is likely at equilibrium. Ensure the Dean-Stark trap is functioning efficiently to remove all water. Increase catalyst loading or reaction time.

  • Purification Difficulties: The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in many solvents; filtration of the crude reaction mixture through a pad of celite can remove most of it.[17] For EDC, an acidic wash is effective.

References

  • Fiveable. (2025, August 15).
  • Grokipedia.
  • Benchchem.
  • NPTEL Archive. 5.2.2 Synthesis of Esters.
  • Scribd.
  • The Synthetic Organic Chemistry Site. Acid to Ester - Common Conditions.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Royal Society of Chemistry. (2021, July 29).
  • Benchchem.
  • Organic Chemistry Portal.
  • ResearchGate. (2013, December 10).
  • European Patent Office. Method for esterifying hindered carboxylic acids.
  • Wikipedia.
  • RSC Publishing.
  • Master Organic Chemistry.
  • Organic Chemistry Portal.
  • SynArchive.
  • Matsuura, D., & Kimura, Y. (n.d.). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid in Biological Assays

Welcome to the technical support center for researchers working with 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. This guide is designed to provide you with in-depth, practical solutions to overcome the aqueous solu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. This guide is designed to provide you with in-depth, practical solutions to overcome the aqueous solubility hurdles often encountered with this compound during the development of biological assays. Our goal is to empower you with the scientific rationale and field-tested protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Challenge: Physicochemical Profile

PropertyPredicted ValueImplication for Aqueous Solubility
pKa ~ 3.5 - 4.5As a weak acid, its solubility is highly pH-dependent. At pH values below its pKa, the molecule will be in its neutral, less soluble form. Above the pKa, it will be in its ionized, more soluble form.[1][2]
logP ~ 4.0 - 5.0The high positive logP value indicates significant lipophilicity, suggesting poor intrinsic aqueous solubility.[3]

These predicted properties classify 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid as a "brick-dust" type molecule – a compound with low intrinsic solubility. This necessitates a strategic approach to formulation for successful use in aqueous-based biological assays.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A1: This is a common phenomenon known as "kinetic precipitation." While your compound may be soluble in a 100% organic solvent like DMSO, its solubility in the final aqueous buffer is much lower. When the concentrated DMSO stock is introduced to the aqueous environment, the compound is forced out of solution and precipitates. To mitigate this, you can try lowering the final concentration of the compound, preparing a more dilute stock solution, or employing the solubility enhancement techniques detailed in this guide.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The maximum tolerated DMSO concentration is highly dependent on the cell line. For most robust cell lines, a final DMSO concentration of 0.5% (v/v) is a common upper limit. However, for more sensitive or primary cells, it is advisable to keep the concentration below 0.1% to avoid solvent-induced cytotoxicity and off-target effects. It is imperative to always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.

Q3: Can I use a combination of solubilization methods?

A3: Yes, and it is often a highly effective strategy. For instance, you could use pH adjustment in combination with a co-solvent or a cyclodextrin. However, with each additional component, it is crucial to re-evaluate the potential for vehicle-induced artifacts in your bioassay by running the appropriate controls.

Troubleshooting and In-Depth Solubilization Guides

This section provides detailed protocols and troubleshooting advice for the most common and effective methods to improve the aqueous solubility of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid.

Method 1: pH Adjustment

Scientific Rationale: As a weak acid, the solubility of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid can be dramatically increased by raising the pH of the solution above its pKa.[1][2] At a higher pH, the carboxylic acid group deprotonates to form a more polar and, therefore, more water-soluble carboxylate salt.

Experimental Protocol:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid.

    • Add a small volume of 0.1 M NaOH to the solid compound.

    • Gently vortex or sonicate until the compound is fully dissolved. This will form the sodium salt of the acid.

    • Add your desired aqueous buffer (e.g., PBS, TRIS) to reach the final desired stock concentration. Ensure the final pH of the stock solution is at least 2 units above the predicted pKa (i.e., pH > 6.5).

  • Determine the pH-Solubility Profile (Optional but Recommended):

    • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 8).

    • Add an excess of the solid compound to each buffer.

    • Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.

    • Filter the samples (0.22 µm filter) to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility versus pH to determine the optimal pH for your desired concentration.

Troubleshooting:

IssuePotential CauseSolution
Compound precipitates upon addition to assay medium. The pH of the final assay medium is below the compound's pKa, causing it to convert back to the less soluble free acid form.Ensure the buffering capacity of your final assay medium is sufficient to maintain a pH above the compound's pKa. You may need to use a higher concentration buffer or adjust the pH of your final assay solution.
Inconsistent results in cell-based assays. The pH of the assay medium is fluctuating, leading to variable concentrations of the soluble compound.Confirm the pH stability of your assay medium over the course of the experiment. Ensure your CO2 incubator is properly calibrated if using bicarbonate-buffered media.

Workflow for pH Adjustment:

Caption: Workflow for preparing a soluble stock solution of an acidic compound using pH adjustment.

Method 2: Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[4]

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution in 100% Organic Solvent:

    • Dissolve the compound in a minimal amount of a suitable organic solvent such as DMSO, ethanol, or N,N-dimethylformamide (DMF).

  • Perform a Serial Dilution into Your Aqueous Assay Buffer:

    • Create a dilution series of your stock solution directly into your final assay buffer.

    • It is crucial to add the organic stock solution dropwise to the aqueous buffer while gently vortexing. This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Determine the Maximum Tolerated Co-solvent Concentration:

    • Run a dose-response experiment with the co-solvent alone in your assay system (e.g., cells) to determine the highest concentration that does not cause any adverse effects.

Troubleshooting:

IssuePotential CauseSolution
Precipitation upon dilution. The final concentration of the compound exceeds its solubility in the co-solvent/aqueous mixture.Decrease the final concentration of the compound. Increase the percentage of the co-solvent in the final solution, but ensure it remains below the toxicity limit for your assay.
Cell toxicity or off-target effects. The concentration of the co-solvent is too high for the cells.Determine the maximum tolerated co-solvent concentration for your specific cell line and assay duration. Ensure the final concentration is well below this toxic threshold.

Workflow for Co-solvent Method:

Caption: Workflow for solubilizing a compound using the co-solvent method.

Method 3: Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[5][6] The hydrophobic core of the micelle encapsulates the poorly soluble drug, while the hydrophilic outer shell interacts with the aqueous environment.

Experimental Protocol:

  • Select a Suitable Surfactant:

    • Non-ionic surfactants such as Tween® 80 or Polysorbate 80 are generally preferred for biological assays due to their lower toxicity compared to ionic surfactants.[5]

  • Prepare a Surfactant Stock Solution:

    • Prepare a stock solution of the surfactant in your desired aqueous buffer (e.g., 10% w/v).

  • Solubilize the Compound:

    • Add the solid compound to the surfactant solution.

    • Stir the mixture at room temperature for several hours or overnight to allow for micellar encapsulation. Gentle heating can be used if the compound is stable at elevated temperatures.

    • Filter the solution (0.22 µm) to remove any undissolved material.

Troubleshooting:

IssuePotential CauseSolution
Cell toxicity. The surfactant concentration is too high.Determine the maximum non-toxic concentration of the surfactant in your assay. The optimal concentration is typically just above the critical micelle concentration (CMC).
Interference with the assay. The surfactant may interact with assay components or the biological target.Run appropriate vehicle controls with the surfactant alone to assess any background signal or interference.

Workflow for Surfactant Solubilization:

Caption: Workflow for preparing a cyclodextrin inclusion complex by the kneading method.

References

  • Patil, J. S., & Jagadevappa, P. (2010). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 1(1), 1-10.
  • BenchChem. (2025). Cyclodextrin Inclusion Complexation: Technical Support Center.
  • Ma, D., et al. (2014). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Zhang, J., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7306.
  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • S, S., & et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews, 17(3), 1039-1051.
  • Singh, S., & et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(3), 106-114.
  • BenchChem. (2025). Strategies to improve the solubility of RAS GTPase inhibitor 1 in aqueous solutions.
  • Kumar, A., & et al. (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. International Journal of Creative Research Thoughts, 13(6), a423-a433.
  • Patel, M., & et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3349-3364.
  • Khan, I., & et al. (2015). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and it’s in vivo Implications. Journal of Analytical & Pharmaceutical Research, 1(3), 1-6.
  • Rather, J. A., & et al. (2016). Enhancement in Aqueous Solubility of Mefenamic Acid using Micellar Solutions of Various Surfactants. Journal of Dispersion Science and Technology, 37(12), 1735-1744.
  • Ainurofiq, A., & et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-146.
  • Kim, M. S., & et al. (2010). The Effect of Surfactants on Dissolution Profile of Poorly Water Soluble Acidic Drugs. Journal of the Korean Chemical Society, 54(5), 570-574.
  • Jwalapuram, R., & et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(6), L39-L48.
  • Kumar, S., & Singh, A. (2021). SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews, 8(3), 648-659.
  • Mannhold, R., & et al. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Mini reviews in medicinal chemistry, 2(3), 231-242.
  • NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Moriguchi, I., & et al. (1992). An improved method for predicting logP. Chemical & pharmaceutical bulletin, 40(1), 127-130.
  • Balogh, G. T., & et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • EURL ECVAM. (2021). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
  • Brecklinghaus, T., & et al. (2024). Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of toxicology, 98(5), 1625-1638.
  • BenchChem. (2025). Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility.
  • Wagen, C. (2025). How to Predict pKa.
  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.
  • Popa-Burke, I., & Russell, J. (2014). A novel screening protocol for identifying environmentally friendly and cost-effective options for benzenesulfonamide. SLAS discovery, 19(9), 1302-1308.
  • Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer.
  • Chemaxon. (n.d.). LogP and logD calculations - Documentation.
  • Wang, J., & et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, the preparation of biaryl systems like 2-chloro-5-(3,5-dichlorophenyl)isonicotinic acid via the Suzuki-Miyaura cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, the preparation of biaryl systems like 2-chloro-5-(3,5-dichlorophenyl)isonicotinic acid via the Suzuki-Miyaura cross-coupling presents a "perfect storm" of synthetic challenges. You are dealing with an electron-deficient boronic acid prone to degradation, a dihalogenated heterocycle with competing reactive sites, and a coordinating carboxylic acid.

This guide moves beyond basic protocols to explain the mechanistic causality behind common failures, providing you with self-validating workflows to secure high yields and absolute chemoselectivity.

Diagnostic Workflow

Before adjusting your reaction parameters, use the logical workflow below to identify the specific failure mode in your crude reaction mixture.

TroubleshootingWorkflow Start Low Yield: 2-Chloro-5-(3,5-dichlorophenyl) isonicotinic acid Synthesis LCMS Analyze Crude Reaction by LC-MS / GC-MS Start->LCMS Branch1 Observation: High levels of 1,3-Dichlorobenzene (m/z 146) LCMS->Branch1 Branch2 Observation: Di-coupled byproduct or C2-Cl substitution LCMS->Branch2 Branch3 Observation: Unreacted 5-bromo-2-chloroisonicotinic acid LCMS->Branch3 Diag1 Diagnosis: Base-mediated Protodeboronation Branch1->Diag1 Diag2 Diagnosis: Poor Chemoselectivity (C-Cl vs C-Br activation) Branch2->Diag2 Diag3 Diagnosis: Catalyst Poisoning by free C4-COOH Branch3->Diag3 Sol1 Action: Switch to anhydrous KF or use Trifluoroborate salt Diag1->Sol1 Sol2 Action: Lower temp to 75°C, use Pd(dppf)Cl2 Diag2->Sol2 Sol3 Action: Pre-esterify to methyl ester, couple, then saponify Diag3->Sol3

Figure 1: Diagnostic LC-MS workflow for troubleshooting Suzuki coupling failures.

Frequently Asked Questions: Mechanistic Causality

Q1: My LC-MS shows a massive peak for 1,3-dichlorobenzene and very little product. Why is my boronic acid degrading? A1: You are observing protodeboronation , the most significant undesired side reaction in Suzuki couplings involving electron-deficient substrates[1]. The two electron-withdrawing chlorine atoms on (3,5-dichlorophenyl)boronic acid highly polarize the molecule, increasing the electrophilicity of the boron atom. Under standard aqueous basic conditions (e.g., Na₂CO₃ in water), hydroxide ions readily attack the boron center, leading to rapid C-B bond cleavage and the release of 1,3-dichlorobenzene[2]. Solution: Eliminate water. Switch to strictly anhydrous conditions using a milder, non-nucleophilic base like anhydrous Potassium Fluoride (KF), or convert your boronic acid into a more stable potassium trifluoroborate salt prior to coupling[3].

Q2: I am seeing coupling at the C2-Cl position instead of just the C5-Br position. How do I improve chemoselectivity? A2: This is a classic clash between Bond Dissociation Energy (BDE) and intrinsic electrophilicity. The C-Br bond has a lower BDE than the C-Cl bond, meaning oxidative addition should occur at C5. However, the C2 position of the pyridine ring is intrinsically more electrophilic and activated[4]. If you use overly electron-rich ligands (like P(t-Bu)₃) or push the reaction temperature above 90 °C, the highly active palladium species will overcome the BDE bias and insert into the C-Cl bond. Solution: Maintain moderate temperatures (70–75 °C) and use standard bidentate ligands like Pd(dppf)Cl₂, which naturally favor C-Br oxidative addition while providing enough steric bulk to facilitate reductive elimination.

Q3: The reaction stalls at 20% conversion, and I recover mostly unreacted 5-bromo-2-chloroisonicotinic acid. Is steric hindrance the issue? A3: While the C5 position is sterically hindered by the adjacent C4 group, the primary culprit here is catalyst poisoning . The free carboxylic acid at C4 can coordinate directly to the Palladium(II) intermediate, forming a stable, unreactive palladacycle that arrests the catalytic cycle. Furthermore, neutralizing this free acid requires excess base, which inadvertently accelerates the protodeboronation of your boronic acid (as discussed in Q1). Solution: Never couple the free acid directly. Mask the carboxylic acid by converting it to a methyl ester, perform the Suzuki coupling, and then saponify to yield the final product.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates mandatory analytical validation checkpoints at every phase.

Phase 1: Esterification (Masking the Carboxylic Acid)
  • Suspend 5-bromo-2-chloroisonicotinic acid (1.0 equiv) in anhydrous methanol (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Dropwise add thionyl chloride (SOCl₂, 2.0 equiv) over 15 minutes.

  • Heat the mixture to reflux (65 °C) for 4 hours.

  • Concentrate under reduced pressure and partition between EtOAc and saturated aqueous NaHCO₃. Dry the organic layer and evaporate.

Validation Check: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass is absent and the methyl ester [M+H]⁺ (m/z 250/252) is the dominant base peak.

Phase 2: Anhydrous Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add methyl 5-bromo-2-chloroisonicotinate (1.0 equiv), (3,5-dichlorophenyl)boronic acid (1.3 equiv), and spray-dried, anhydrous KF (3.0 equiv).

  • Transfer the flask to an inert atmosphere (glovebox or strict Schlenk line). Add Pd(dppf)Cl₂ (5 mol%).

  • Inject anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Seal the flask and heat to 75 °C for 12 hours with vigorous stirring.

  • Cool to room temperature, filter through a short pad of Celite, and concentrate.

Validation Check: Perform GC-MS on the crude mixture. The ratio of the desired biaryl product to 1,3-dichlorobenzene (m/z 146) must be >15:1. If it is lower, your solvent or base was not sufficiently anhydrous, and protodeboronation has occurred.

Phase 3: Saponification
  • Dissolve the isolated biaryl ester in a 3:1 mixture of THF/H₂O.

  • Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours.

  • Remove the THF under reduced pressure.

  • Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 3. The target compound will precipitate as a white/off-white solid. Filter and dry under high vacuum.

Validation Check: ¹H NMR (DMSO-d₆) must show the complete disappearance of the methyl ester singlet at ~3.9 ppm, confirming quantitative conversion to 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid.

Quantitative Data Presentation: Reaction Optimization

The table below summarizes the causality between reaction conditions and yield, highlighting why the anhydrous KF/Dioxane system is mandatory for this specific substrate pairing.

Catalyst SystemBaseSolvent SystemTemp (°C)Protodeboronation (%)Target Yield (%)
Pd(PPh₃)₄Na₂CO₃ (aq)Dioxane / H₂O90> 65%15%
Pd(dppf)Cl₂K₃PO₄ (aq)THF / H₂O8038%46%
Pd(dppf)Cl₂ KF (anhydrous) Dioxane (anhydrous) 75 < 5% 88%

Note: High temperatures and aqueous bases universally lead to catastrophic protodeboronation of the 3,5-dichlorophenyl moiety.

References
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[2]

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions Source: Benchchem URL:[1]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[4]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: SciSpace / NIH-PA URL:[3]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid Trace Detection

Welcome to the technical support center for the trace-level detection of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the trace-level detection of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are working to establish and optimize a robust and sensitive LC-MS/MS method for this challenging analyte. We will move beyond simple procedural lists to explain the scientific rationale behind key decisions, enabling you to troubleshoot effectively and with confidence.

Understanding the Analyte: The Key to a Successful Method

Before touching the instrument, understanding the physicochemical properties of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is critical. Its structure dictates its behavior from sample preparation through to detection.

Q: What are the key properties of this molecule that influence LC-MS/MS method development?

A: The structure of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid presents three primary characteristics that we must address:

  • Acidic Nature : The molecule possesses a carboxylic acid on a pyridine ring (an isonicotinic acid).[1] This group is readily deprotonated, making the molecule a prime candidate for analysis using Electrospray Ionization (ESI) in negative ion mode to form the [M-H]⁻ precursor ion. This is the most fundamental property guiding our initial MS setup. Methods for other acidic compounds, such as chlorinated acid herbicides, have successfully used negative mode ESI for high-sensitivity analysis without derivatization.[2]

  • High Degree of Chlorination : With three chlorine atoms, the molecule will exhibit a highly characteristic isotopic pattern. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) means the [M-H]⁻ ion will not be a single peak, but a cluster of peaks (M, M+2, M+4, M+6) with predictable relative abundances. This isotopic signature is a powerful tool for confirming the identity of the analyte and for troubleshooting, as any detected fragments should also carry a corresponding chlorine isotope pattern.[3][4]

  • Aromaticity and Polarity : The molecule contains both a polar pyridinecarboxylic acid moiety and a nonpolar dichlorophenyl group. This makes it suitable for separation using reversed-phase liquid chromatography (RPLC) on columns like a C18.[5] However, the acidic nature creates a common challenge: the ideal pH for RPLC retention (low pH to neutralize the acid) is often opposite to the ideal pH for ESI negative mode ionization (high pH to deprotonate the acid).[6]

Part 1: Initial Method Development & FAQs

This section provides direct answers and starting points for setting up your initial experiments.

Q: Which ionization mode and polarity should I select?

A: Start with Electrospray Ionization (ESI) in Negative Ion Mode . The carboxylic acid group is the most easily ionizable site, and it will readily lose a proton to form a negative ion ([M-H]⁻). While screening in positive mode is a good practice for unknown compounds, the structure of this analyte strongly favors negative mode for trace detection.[2][7]

Q: How do I determine the correct precursor ion (m/z) to monitor?

A: The precursor ion will be the deprotonated molecule, [M-H]⁻.

  • Calculate the Molecular Formula : C₁₂H₆Cl₃NO₂

  • Calculate the Monoisotopic Mass : Using the mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), the neutral monoisotopic mass is approximately 300.946 Da.

  • Determine the [M-H]⁻ Mass : Subtract the mass of a proton (1.0078 Da) from the analyte's mass. The primary [M-H]⁻ ion to target, using only the ³⁵Cl isotope, will be at m/z 299.938 .

  • Look for the Isotope Pattern : Because of the three chlorine atoms, you must look for the characteristic isotopic cluster. The mass spectrometer software should allow you to predict this pattern. It will be essential for confirming that the signal you see is indeed your compound.

Q: What are good starting points for my LC separation?

A: A well-chosen starting point minimizes optimization time.

ParameterRecommended Starting ConditionRationale
LC Column C18, 2.1 mm x 50-100 mm, ≤1.8 µmA C18 column provides good retention for the aromatic dichlorophenyl group. The smaller particle size offers high efficiency and better peak shapes.[5]
Mobile Phase A 0.1% Formic Acid in WaterCreates an acidic environment (pH ~2.7) to fully protonate the carboxylic acid, leading to better retention and sharp, symmetrical peaks on a C18 column.[8]
Mobile Phase B Acetonitrile or MethanolThese are standard, high-purity organic solvents for reversed-phase LC-MS.[9] Acetonitrile often provides sharper peaks and lower backpressure.
Initial Gradient 5-10% B, hold for 0.5 min; ramp to 95% B over 5-8 min; hold for 2 minA generic screening gradient that covers a wide polarity range. This should be optimized to ensure the analyte elutes with good separation from matrix components.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with efficient ionization.
Injection Volume 1 - 5 µLStart low to avoid column overload and matrix effects.[8]
Column Temp 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to more reproducible retention times.

Q: The recommended mobile phase is acidic, but the best ionization is at basic pH. How do I manage this conflict?

A: This is a classic LC-MS challenge. You have three primary options:

  • Compromise : Use a less acidic additive like 0.05% formic acid or even acetic acid. This may slightly worsen chromatography but can improve ionization in negative mode compared to stronger acids.[10]

  • Prioritize Chromatography : Use the acidic mobile phase (e.g., 0.1% formic acid) for the best peak shape. Many acidic compounds still ionize sufficiently in negative mode even at low pH due to the strong electrospray field. This is often the most practical starting point.

  • Use Post-Column Modification (Advanced) : After the analyte has eluted from the column but before it enters the MS, use a T-junction to add a weak base (e.g., a low concentration of ammonium hydroxide in isopropanol) to the flow. This raises the pH of the eluent just before ionization, maximizing sensitivity without compromising the chromatographic separation.[6]

Part 2: Troubleshooting Guide

Even with a good starting point, trace analysis is prone to issues. This section addresses the most common problems in a question-and-answer format.

Problem Area: Low Sensitivity or No Signal

Q: I've injected my sample but see no peak, or the signal is extremely weak. What is my troubleshooting strategy?

A: A sudden or unexpected loss of signal requires a systematic approach to isolate the problem. The issue can be with the sample, the LC, or the MS.[11]

Workflow for Diagnosing Low/No Signal

troubleshooting_flow start Low / No Signal Detected infuse Step 1: Infuse Analyte Standard Bypass LC. Is signal strong & stable? start->infuse ms_issue Problem is in MS or Standard. Check: Source clean, calibration, standard integrity. infuse->ms_issue No lc_issue Problem is in LC or Method. infuse->lc_issue Yes check_pressure Step 2: Check LC Pressure Is it normal? lc_issue->check_pressure pressure_high High Pressure: Possible blockage. Flush system, check column frit. check_pressure->pressure_high High pressure_low Low Pressure: Possible leak. Check fittings from pump to MS. check_pressure->pressure_low Low check_chrom Pressure OK. Problem likely chemical/method-related. check_pressure->check_chrom Normal chem_solutions Investigate: - Mobile phase pH (too low?) - Sample prep (analyte loss?) - Injection solvent mismatch - Matrix suppression (see guide) check_chrom->chem_solutions

Caption: Troubleshooting decision tree for low or no LC-MS/MS signal.

Detailed Troubleshooting Steps:
  • Isolate the Mass Spectrometer : The first step is to determine if the MS is functioning correctly.[11]

    • Protocol : Directly infuse a standard solution of your analyte (e.g., at 100 ng/mL in 50:50 acetonitrile:water) into the MS, bypassing the LC system.

    • Good Signal? If you see a strong, stable signal for the precursor ion, the MS is working. The problem lies with the LC system, your method, or the sample itself.[12]

    • No/Low Signal? The problem is with the MS or the standard. Check MS calibration, ensure the ion source is clean (especially the capillary tip and cone), and verify the integrity of your standard solution.[11]

  • Check the Liquid Chromatograph :

    • System Pressure : Is the pressure what you expect for the column and flow rate? High pressure suggests a blockage, while low pressure indicates a leak. Check all fittings carefully.[12]

    • Spray Stability : Look at the electrospray needle. Is a fine, consistent mist visible? An inconsistent or sputtering spray points to blockages, leaks, or incorrect source settings (e.g., nebulizer gas flow).[12]

  • Evaluate Chemical and Method Parameters :

    • Mobile Phase pH : As discussed, if the mobile phase is too acidic, it may suppress ionization in negative mode. Prepare a fresh mobile phase and consider using a weaker acid.[10]

    • Sample Preparation : Could the analyte be lost during extraction? Is it degrading in the sample matrix or after preparation?

    • Matrix Effects : Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. This is a very common issue in trace analysis.

Problem Area: Matrix Effects and High Background

Q: My signal is strong in a pure standard but drops significantly or varies wildly in extracted samples. How do I confirm and mitigate this?

A: This classic symptom points to ion suppression , where other molecules co-eluting with your analyte compete for ionization, reducing its signal.[11]

Protocol: Diagnosing Ion Suppression via Post-Column Infusion

This experiment will map the regions of ion suppression in your chromatogram.

  • Setup : Use a T-junction to continuously infuse a standard solution of your analyte (at a concentration that gives a stable, mid-range signal) into the eluent flow after the LC column but before the MS ion source.

  • Injection : Inject a blank, extracted matrix sample (a sample prepared exactly like your real samples, but without the analyte).

  • Analysis : Monitor the signal of your infused analyte. The signal should be a flat, stable line. Any dips or valleys in this line indicate that something is eluting from the column at that time and suppressing your analyte's signal.

  • Action : If a significant dip in the signal occurs at the retention time of your analyte, you have confirmed a co-eluting matrix effect.

Mitigation Strategies for Matrix Effects:
  • Improve Chromatographic Separation : Adjust your LC gradient to move your analyte's peak away from the suppression zones.

  • Enhance Sample Cleanup : Implement a more rigorous sample preparation method, such as Solid Phase Extraction (SPE), to remove interfering matrix components before injection.[13]

  • Dilute the Sample : A simple "dilute-and-shoot" approach can reduce the concentration of interfering matrix components, though this may also reduce your analyte signal below the detection limit.[8]

  • Use an Internal Standard : The most robust solution is to use a stable isotope-labeled (SIL) internal standard of your analyte. A SIL-IS co-elutes and experiences the same matrix effects, allowing for accurate quantification despite signal suppression. If a SIL-IS is unavailable, a structurally similar analog can be used, but with less accuracy.

Problem Area: Poor Peak Shape

Q: My analyte peak is broad, tailing, or split. What are the common causes?

A: Poor peak shape reduces both sensitivity and integration accuracy. The causes can be physical or chemical.[8]

Workflow for Diagnosing Poor Peak Shape

peak_shape_flow start Poor Peak Shape (Tailing, Fronting, Split) chem_issues Chemical Causes start->chem_issues phys_issues Physical Causes start->phys_issues solvent Solvent Mismatch: Injection solvent stronger than mobile phase. chem_issues->solvent overload Column Overload: Injecting too much mass. chem_issues->overload secondary Secondary Interactions: Analyte sticking to column silanols. chem_issues->secondary dead_vol Dead Volume: Bad fittings, wrong tubing. phys_issues->dead_vol blockage Frit/Column Blockage: Particulate matter from sample/system. phys_issues->blockage col_fail Column Failure: Void has formed in packing. phys_issues->col_fail

Caption: Common causes of poor chromatographic peak shape.

Solutions for Peak Shape Problems:
  • Peak Tailing :

    • Cause : This is often due to secondary interactions between the acidic analyte and residual silanol groups on the silica-based column.[8]

    • Solution : Ensure your mobile phase pH is low enough (e.g., pH < 3 with formic acid) to keep the silanol groups protonated and minimize these interactions. Using a high-purity, end-capped column is also critical.

  • Peak Fronting :

    • Cause : Usually caused by injecting too much sample mass (column overload).[8]

    • Solution : Dilute your sample and reinject.

  • Split or Broad Peaks :

    • Cause : A common cause is a mismatch between the injection solvent and the initial mobile phase. If your sample is dissolved in a solvent much stronger (e.g., 100% acetonitrile) than your starting mobile phase (e.g., 5% acetonitrile), the sample will not band tightly at the column head.[8]

    • Solution : Whenever possible, dissolve your final sample in the initial mobile phase or a weaker solvent. If this is not possible, reduce the injection volume. Also, check for physical issues like a partially blocked column inlet frit or dead volume from poorly connected tubing.[9]

References
  • Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation | Environmental Science & Technology - ACS Public
  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures - Shimadzu UK Limited.
  • Unexpected drop in sensitivity or low sensitivity for particular analytes - WKB230976.
  • Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation | Environmental Science & Technology.
  • Electrospray ionization-tandem mass spectrometry method for differentiating chlorine substitution in disinfection byproduct form
  • LC-MS Troubleshooting Guide.
  • Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS Applic
  • Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry - OAE Publishing Inc.
  • Technical Support Center: Troubleshooting Low Signal Intensity in LC-MS/MS - Benchchem.
  • How to Maximize Sensitivity in LC-MS - Sigma-Aldrich.
  • Optimizing LC–MS and LC–MS-MS Methods | LCGC Intern
  • Isonicotinic acid | 55-22-1 - ChemicalBook.
  • Better ionization with pH optimiz
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • Determination of Haloacetic Acids in Drinking W
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF - ResearchG
  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Applic

Sources

Optimization

preventing thermal and photolytic degradation of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid during storage

Technical Support Center: Storage and Handling of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid Welcome to the technical support center for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Storage and Handling of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid

Welcome to the technical support center for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common questions and troubleshooting scenarios related to its thermal and photolytic degradation.

Frequently Asked Questions (FAQs)

Q1: My previously white powder of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid has developed a yellowish tint. What could be the cause?

A1: A color change from white to yellow is a common indicator of degradation. This can be initiated by exposure to light (photolytic degradation) or elevated temperatures (thermal degradation). The coloration may be due to the formation of conjugated systems or other chromophoric degradation products. Halogenated aromatic compounds are known to be susceptible to photolysis.[1] It is crucial to investigate the storage conditions immediately.

Q2: What are the ideal storage conditions for this compound to prevent degradation?

A2: To minimize both thermal and photolytic degradation, 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid should be stored in a cool, dark, and dry place.[2] Specifically, we recommend the following:

  • Temperature: Controlled room temperature or refrigerated conditions (2-8 °C), avoiding freezing and rapid temperature changes.[3]

  • Light: Store in an amber or opaque vial to protect from light.[2][4] For added protection, the vial can be wrapped in aluminum foil.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, especially for long-term storage. The container should have a tight-fitting cap to prevent moisture ingress.[2]

Q3: Can I store solutions of this compound? If so, for how long and under what conditions?

A3: Storing this compound in solution is generally not recommended for long periods due to increased molecular mobility, which can accelerate degradation. If short-term storage of a solution is necessary, it should be prepared in a suitable, non-reactive solvent, protected from light, and stored at a low temperature (e.g., 2-8 °C). The stability of the compound in solution will be highly dependent on the solvent and concentration. It is advisable to conduct a stability study for your specific conditions.

Q4: How can I confirm if my sample has degraded?

A4: The most reliable way to confirm degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method to assess the purity of the compound and quantify any degradation products.[][6] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the structure of the degradation products.[6][7]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a systematic approach to resolving them.

Problem 1: Significant decrease in purity observed by HPLC analysis after a short storage period.
  • Possible Cause 1: Inappropriate Storage Temperature.

    • Causality: Elevated temperatures can provide the activation energy needed for degradation reactions, such as decarboxylation, which is a known thermal degradation pathway for aromatic carboxylic acids.[8][9][10] Studies on aromatic carboxylic acids have shown that decarboxylation can occur at temperatures between 250-425°C, and in some cases, even lower temperatures can initiate degradation over time.[8][10]

    • Troubleshooting Steps:

      • Verify the temperature logs of the storage location.

      • Ensure the storage unit (refrigerator or freezer) is functioning correctly and maintaining a stable temperature.

      • Consider if the sample was exposed to heat during transport or handling.

    • Corrective & Preventive Actions:

      • Store the compound in a temperature-controlled environment, preferably refrigerated (2-8°C).

      • Use insulated packaging with cold packs during transportation.

      • Minimize the time the compound spends at ambient temperature during weighing and sample preparation.

  • Possible Cause 2: Exposure to Light.

    • Causality: Halogenated aromatic compounds can absorb UV-Vis light, leading to the cleavage of carbon-halogen or other bonds, initiating a cascade of degradation reactions.[1] Photolytic degradation can lead to a variety of products through mechanisms like reductive dechlorination and hydrolysis.[11]

    • Troubleshooting Steps:

      • Review the handling procedures. Was the compound exposed to direct sunlight or strong laboratory lighting for extended periods?

      • Check the type of storage container. Was it clear or amber glass/plastic?

    • Corrective & Preventive Actions:

      • Always handle the compound in a dimly lit area.[4]

      • Store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil to block light.[4]

      • For highly sensitive experiments, consider using a darkroom.[4]

Problem 2: Inconsistent results in biological or chemical assays.
  • Possible Cause: Presence of active degradation products.

    • Causality: The products of thermal or photolytic degradation may be chemically reactive or possess biological activity, interfering with your assay. For instance, photolytic degradation of similar chlorinated pyridines has been shown to produce various byproducts, some of which are genotoxic.[12]

    • Troubleshooting Steps:

      • Re-analyze the purity of the compound stock using a stability-indicating method like HPLC.

      • If degradation is confirmed, prepare fresh solutions from a new, unopened vial of the compound.

      • Run a control experiment with the suspected degraded material to confirm its effect on the assay.

    • Corrective & Preventive Actions:

      • Routinely check the purity of your compound stock, especially for long-term studies.

      • Implement strict storage and handling protocols as outlined in the FAQs.

      • Consider performing forced degradation studies to identify potential degradation products and their impact on your specific assay.[13][14]

Best Practices for Storage and Handling

To ensure the long-term stability of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid, adhere to the following best practices:

1. Receiving and Initial Inspection:

  • Upon receipt, visually inspect the container for any damage.

  • Note the date of receipt on the container.

  • If possible, obtain an initial purity profile via HPLC as a baseline.

2. Storage Container:

  • Use amber glass vials with PTFE-lined caps for optimal protection and inertness.[4]

  • For long-term storage, consider flame-sealing the ampoule under an inert atmosphere.

3. Weighing and Aliquoting:

  • Perform weighing in a controlled environment with minimal exposure to light and humidity.

  • If possible, use a glove box with a dry, inert atmosphere.

  • Aliquot the compound into smaller, single-use vials to avoid repeated opening and closing of the main stock container.

4. Solvent Selection:

  • If preparing solutions, use high-purity, anhydrous solvents.

  • Avoid solvents that may react with the compound or promote its degradation.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation pathways like decarboxylation.[1]
Light Amber or Opaque VialsPrevents photolytic degradation by blocking UV-Vis light.[3][4]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation and hydrolysis.
Humidity Dry ConditionsMinimizes moisture-induced degradation. Carboxylic acids can be sensitive to humidity.[15][16]

Degradation Analysis Workflow

For researchers needing to validate the stability of their samples or develop stability-indicating methods, a forced degradation study is recommended.[1][13][14]

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl), Bases (e.g., 0.1 N NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

  • Photostability chamber with controlled light and UV exposure

  • Temperature-controlled oven

  • HPLC system with a UV/PDA detector and/or a mass spectrometer (LC-MS)

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for a specified time.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Stress: Heat a solution and a solid sample at a high temperature (e.g., 80°C) for a specified time.

    • Photolytic Stress: Expose a solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples along with an unstressed control sample using an appropriate HPLC method.

    • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]

  • Data Evaluation:

    • Compare the chromatograms of the stressed and unstressed samples.

    • Identify and quantify the degradation products.

    • If using LC-MS, determine the mass of the degradation products to help elucidate their structures.

Visualizing the Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B) Prep->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Compare Chromatograms Quantify Degradants Elucidate Structures HPLC->Data LCMS->Data

Caption: Forced degradation study workflow.

Potential Degradation Pathways

Based on the structure of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid, the following degradation pathways are plausible:

  • Photolytic C-Cl bond cleavage: UV light can induce homolytic or heterolytic cleavage of the carbon-chlorine bonds, leading to radical or ionic intermediates that can react further.

  • Decarboxylation: Thermal stress can cause the loss of the carboxylic acid group as CO₂, a common reaction for aromatic carboxylic acids.[9][17]

  • Hydrolysis: Under acidic or basic conditions, the chloro substituents may be susceptible to hydrolysis, replacing them with hydroxyl groups.

Degradation_Pathways cluster_thermal Thermal Stress cluster_photo Photolytic Stress (UV/Vis) cluster_hydrolysis Hydrolysis (Acid/Base) Compound 2-Chloro-5-(3,5-dichlorophenyl) isonicotinic acid Decarboxylation Decarboxylation Product (-CO₂) Compound->Decarboxylation Heat Dechlorination Dechlorination Product(s) (-Cl) Compound->Dechlorination Light Hydroxylation Hydroxylated Product(s) (Cl -> OH) Compound->Hydroxylation H₂O, H⁺/OH⁻

Caption: Plausible degradation pathways.

References

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Office of Scientific and Technical Information (OSTI). [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. ResearchGate. [Link]

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • Practices for Proper Chemical Storage. Cleveland State University. [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Office of Scientific and Technical Information (OSTI). [Link]

  • Recent Strategies for Environmental Remediation of Organochlorine Pesticides. MDPI. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • Active Ingredient Analysis: Methods And Applications in Product Quality Control. ALWSCI. [Link]

  • Advanced Oxidation Processes for the Degradation of Organochlorine Pesticides. SciSpace. [Link]

  • Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. ResearchGate. [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO. DGRA. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • Hydrothermal stability of aromatic carboxylic acids. Penn State Research Database. [Link]

  • Hydrothermal stability of aromatic carboxylic acids | Request PDF. ResearchGate. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Photocatalytic Degradation of Organic Pollutants: Mechanisms and Kinetics. ResearchGate. [Link]

  • 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. PubMed. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products | Request PDF. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. Moravek. [Link]

  • A Review on the Toxicity and Properties of Organochlorine Pesticides, and Their Adsorption/Removal Studies from Aqueous Media Using Graphene-Based Sorbents. MDPI. [Link]

  • Chemical Storage Safety Guideline. The University of Queensland. [Link]

  • [Spectrum study of organochlorine pesticides after nano TiO2 photocatalytic degradation in AgNO3 medium]. PubMed. [Link]

  • A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. Scilit. [Link]

  • (PDF) Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. ResearchGate. [Link]

  • Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. PubMed Central (PMC). [Link]

  • Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Effect of Humidity and Temperature on Molecular Mobility in Surfactant Monolayers Confined between Two Solid Surfaces | Request PDF. ResearchGate. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of Sussex. [Link]

  • Aerosol Volatility and Enthalpy of Sublimation of Carboxylic Acids. ACS Publications. [Link]

  • Halogenated compounds. ChemSec. [Link]

  • Chemical Incompatibility and Lab Storage Rules. University of California, Berkeley. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central (PMC). [Link]

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. [Link]

  • 2-Chloro-5-(trifluoromethyl)isonicotinic acid | C7H3ClF3NO2 | CID 11264608. PubChem. [Link]

Sources

Troubleshooting

resolving co-eluting impurities during 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid purification

Welcome to the technical support center for the purification of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encounterin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-eluting impurities during the purification of this compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to achieve your desired purity targets.

Introduction: The Challenge of Co-Eluting Impurities

2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is a complex molecule with multiple functional groups that can lead to the formation of structurally similar impurities during synthesis. These impurities often have physicochemical properties, such as polarity and pKa, that are very close to the active pharmaceutical ingredient (API), resulting in co-elution in standard chromatographic systems. This guide will walk you through a systematic approach to identify, troubleshoot, and resolve these challenging separations.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: How can I identify the co-eluting impurities?

Answer:

Identifying the nature of the co-eluting impurity is the first critical step. Without knowing what you are trying to separate from, method development is merely a shot in the dark.

  • Mass Spectrometry (MS): The most powerful tool for this purpose is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By analyzing the mass-to-charge ratio (m/z) of the species under the unresolved peak, you can determine the molecular weight of the impurity. This information, combined with knowledge of the synthetic route, can often lead to a confident structural hypothesis. For example, an impurity with a mass 14 Da higher than the API could indicate an unwanted methylation, while a mass 16 Da higher could suggest an N-oxide impurity.

  • High-Resolution Mass Spectrometry (HRMS): For more complex cases, HRMS can provide the elemental composition of the impurity, which greatly aids in its identification.

  • Photodiode Array (PDA) Detector: A PDA detector can also offer valuable clues. By comparing the UV-Vis spectra across the peak, you can assess peak purity.[1] If the spectra are not homogenous, it's a clear indication of a co-eluting species.[1]

FAQ 2: My initial HPLC method shows co-elution. What are the most effective strategies to achieve separation?

Answer:

Resolving co-eluting peaks requires a systematic approach to manipulate the selectivity of your chromatographic system. The goal is to alter the interactions of the API and its impurities with the stationary and mobile phases.

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa.[2] These solvents have different properties that can alter the elution order. Acetonitrile is aprotic and has a strong dipole moment, while methanol is protic and can engage in hydrogen bonding. This change in solvent character can be enough to resolve closely eluting compounds.[2]

  • Adjust Mobile Phase pH: Since your compound is an isonicotinic acid, its retention will be highly sensitive to the pH of the mobile phase. A good starting point is to buffer the mobile phase at a pH that is 1.5 to 2 units away from the pKa of your compound and any acidic or basic impurities. This ensures that the ionization state is consistent and can improve peak shape and selectivity.

  • Vary the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful next step.[2] Instead of a standard C18 column, consider a Phenyl-Hexyl column to introduce pi-pi interactions, or a polar-embedded column for alternative selectivity.

  • Gradient Optimization: Flattening the gradient slope around the elution time of the co-eluting peaks can significantly improve resolution.[3] A shallower gradient gives the analytes more time to interact with the stationary phase, allowing for better separation.[3]

Comparative Table of HPLC Method Development Strategies
ParameterRationaleExpected Outcome
Organic Modifier Altering solvent properties (e.g., hydrogen bonding) changes interactions with the stationary phase.Potential change in elution order and improved selectivity.
Mobile Phase pH Controls the ionization state of acidic and basic analytes, affecting their hydrophobicity and retention.Improved peak shape and resolution, especially for ionizable compounds.
Stationary Phase Different column chemistries offer unique separation mechanisms (e.g., hydrophobic, pi-pi, shape selectivity).Significant changes in selectivity, often resolving the most challenging co-elutions.
Gradient Slope A shallower gradient increases the effective resolution between closely eluting peaks.Increased separation between peaks, but also longer run times.
Temperature Affects mobile phase viscosity and mass transfer kinetics.Can improve peak efficiency and sometimes alter selectivity.
FAQ 3: Are there any non-chromatographic methods to remove these impurities?

Answer:

Yes, classical purification techniques can be highly effective, especially when dealing with impurities that have different physicochemical properties.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[4][5][6][7] The principle is based on the differential solubility of the API and its impurities in a chosen solvent system at different temperatures.[8] A successful recrystallization can significantly increase the purity of your material. The key is to find a solvent (or a multi-solvent system) where the API is highly soluble at elevated temperatures but sparingly soluble at room temperature, while the impurities remain in solution or are insoluble at high temperatures.[5][6]

  • Acid-Base Extraction: Since your compound is an acid, you can use liquid-liquid extraction to separate it from neutral or basic impurities.[9][10] By dissolving the mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the acidic API will move into the aqueous layer as its salt.[10] The layers can then be separated, and the API can be recovered by acidifying the aqueous layer, causing it to precipitate.[10]

FAQ 4: How can I be certain of my final product's purity?

Answer:

Confirming the purity of your final product requires orthogonal analytical techniques – methods that rely on different separation or detection principles.

  • Orthogonal HPLC Methods: Develop a second HPLC method with a different column and/or mobile phase to confirm the purity. A peak that appears pure on a C18 column with a methanol/water mobile phase might show a hidden impurity on a Phenyl-Hexyl column with an acetonitrile/water mobile phase.

  • LC-MS Analysis: As mentioned for impurity identification, LC-MS is also invaluable for final purity assessment. It can detect impurities that may not have a UV chromophore and would be invisible to a PDA detector.

  • Quantitative NMR (qNMR): If you have a certified reference standard, qNMR can be used to determine the absolute purity of your compound without the need for a calibration curve.

In-Depth Experimental Protocols

Protocol 1: Systematic HPLC Method Development
  • Initial Scouting Run:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.[3]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detector: PDA at 254 nm.

  • Gradient Optimization:

    • Based on the scouting run, create a more focused gradient around the elution time of your compound. For example, if your compound elutes at 60% B, you might design a gradient from 50% to 70% B over 20 minutes.

  • Solvent Switching:

    • If co-elution persists, replace Acetonitrile with Methanol and repeat the gradient optimization.[3]

  • pH Adjustment:

    • Prepare mobile phases with different pH values (e.g., pH 2.5 with formic acid, pH 4.5 with acetate buffer, pH 6.5 with phosphate buffer) and re-evaluate the separation.

  • Column Screening:

    • If necessary, screen different column chemistries such as Phenyl-Hexyl and embedded polar group (EPG) phases.

Protocol 2: Laboratory-Scale Recrystallization
  • Solvent Selection:

    • In small test tubes, test the solubility of your impure compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) at room temperature and at their boiling points.

    • A good solvent will show low solubility at room temperature and high solubility when heated.[11]

  • Dissolution:

    • In an appropriately sized flask, add the impure solid and the chosen solvent.

    • Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to achieve full dissolution.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[11]

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.[5]

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[7][8]

Visual Workflows and Diagrams

Troubleshooting_Workflow cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Purification & Confirmation A Initial Analysis (HPLC-PDA/MS) B Peak Purity Assessment A->B Observe co-elution C Identify Impurity Structure (MS/HRMS) B->C Impurity detected D Optimize HPLC Method C->D Proceed to Optimization E Explore Non-Chromatographic Methods C->E D_sub Change Organic Modifier Adjust Mobile Phase pH Screen Stationary Phases Optimize Gradient E_sub Recrystallization Acid-Base Extraction F Preparative HPLC or Recrystallization D_sub->F Method Finalized E_sub->F G Purity Confirmation F->G H Pure Compound G->H Purity Confirmed G_sub Orthogonal HPLC LC-MS Analysis qNMR

Caption: A systematic workflow for resolving co-eluting impurities.

Purification_Decision_Tree start Impure Compound q1 Are impurities structurally very similar? start->q1 q2 Are there significant solubility differences? q1->q2 No prep_hplc Preparative HPLC q1->prep_hplc Yes q3 Are there differences in acidic/basic properties? q2->q3 No recrystallization Recrystallization q2->recrystallization Yes q3->prep_hplc No extraction Acid-Base Extraction q3->extraction Yes end Pure Compound prep_hplc->end recrystallization->end extraction->end

Caption: Decision tree for selecting a purification method.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, April 5). LCGC. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]

  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

  • HPLC Troubleshooting. (n.d.). Waters Corporation. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]

  • Optimizing HPLC method development to maximize peak resolution. (2024, August 27). Atinary Technologies. [Link]

  • Methods of Purification of Organic Compounds. (2026, March 31). CK-12 Foundation. [Link]

Sources

Optimization

optimizing crystallization and recrystallization conditions for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid scale-up

Target API: 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Welcome to the Advanced Crystallization Support Center. Scaling up th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target API: 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Welcome to the Advanced Crystallization Support Center. Scaling up the crystallization of highly functionalized, poly-halogenated intermediates like 2-chloro-5-(3,5-dichlorophenyl)isonicotinic acid presents unique thermodynamic and kinetic challenges. This guide synthesizes mechanistic causality with field-proven process analytical technology (PAT) to troubleshoot polymorphism, oiling out, and impurity rejection during scale-up.

Module 1: Mechanistic Overview & Scale-Up Architecture

The structural features of 2-chloro-5-(3,5-dichlorophenyl)isonicotinic acid—specifically the strong hydrogen-bonding capacity of the carboxylic acid paired with the extreme lipophilicity of the 3,5-dichlorophenyl moiety—create a highly non-ideal solubility profile[1]. This dichotomy often leads to a narrow Metastable Zone Width (MSZW) and a high propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2].

To successfully transition from a 50 mL lab scale to a 50 L pilot reactor, the workflow must shift from a kinetically driven precipitation to a thermodynamically controlled growth regime[3].

G A Solubility & MSZW Mapping B Solvent/Antisolvent Selection A->B C Identify LLPS (Oiling Out) Boundary B->C D Design Seeding Strategy C->D E Scale-up: Mixing & Heat Transfer D->E F PAT Monitoring (FBRM / Raman) E->F F->E Feedback Loop G Final API Isolation & Verification F->G

Workflow for API crystallization scale-up and PAT integration.

Module 2: Diagnostic Knowledge Base (FAQs)

Q1: Why does the API consistently "oil out" instead of nucleating during cooling crystallization? Causality: Oiling out occurs when the supersaturated solution crosses the binodal curve before reaching the MSZW for crystallization[3]. For highly hydrophobic molecules, rapid cooling in binary mixtures (e.g., Ethanol/Water) forces the solute out of solution as a solute-rich liquid phase because the thermodynamic drive to minimize hydrophobic surface area outpaces the kinetic organization required for crystal lattice formation[]. Solution: Shift the thermodynamic trajectory. Instead of deep cooling, utilize a ternary solvent system (e.g., Acetone/Methanol/Water) to increase the solubility of the hydrophobic moieties while maintaining the MSZW[5]. Alternatively, implement a strict seeding protocol within the MSZW, holding the temperature constant to allow the seeds to consume supersaturation before further cooling[2].

Q2: How do we reject structurally similar impurities, such as des-chloro or regioisomer byproducts, during scale-up? Causality: Structurally related impurities often co-crystallize by incorporating into the crystal lattice defects of the API. This is exacerbated when crystallization is driven kinetically by high supersaturation, which forces rapid, chaotic crystal growth[6]. Solution: Implement a Direct Nucleation Control (DNC) approach[7]. By applying temperature cycling (heating/cooling cycles), you selectively dissolve the less stable, impurity-rich fine crystals via Ostwald ripening. This allows the pure, stable polymorph to grow slowly, effectively rejecting structural analogs from the lattice[7][8].

Q3: What is the impact of mixing on polymorphic control when scaling from a 50 mL lab reactor to a 50 L pilot vessel? Causality: Mixing dictates the mass transfer rate and localized supersaturation gradients. In a 50 mL flask, mixing is nearly instantaneous. In a 50 L vessel, poor micromixing near the antisolvent addition point creates localized zones of high supersaturation, leading to rapid, uncontrolled primary nucleation of metastable polymorphs[5][9]. Solution: Scale up based on constant turbulent kinetic energy or tip speed, rather than just RPM[5]. Optimize the antisolvent feed rate by using sub-surface addition near the impeller to dissipate local supersaturation rapidly[9].

Module 3: Self-Validating Scale-Up Protocols

Protocol A: Seeding and Supersaturation Control for Yield Optimization

This protocol utilizes a self-validating feedback loop to ensure crystal growth dominates over secondary nucleation.

  • Dissolution: Prepare a saturated solution of 2-chloro-5-(3,5-dichlorophenyl)isonicotinic acid in an Acetone/Methanol (66.5/33.5 wt%) mixture at 50°C[5]. Ensure complete dissolution via visual inspection or in-line Raman spectroscopy.

  • Cooling to MSZW: Cool the solution slowly (0.1°C/min) to 45°C to enter the Metastable Zone.

  • Seeding: Introduce 1-2 wt% of milled seed crystals (target size: 20-50 µm) of the desired stable polymorph[3].

  • Isothermal Hold (Validation Checkpoint): Maintain 45°C for 2 hours.

    • Self-Validation: Monitor the system using Focused Beam Reflectance Measurement (FBRM). The chord length distribution must show a unimodal shift to the right (indicating seed growth) without a spike in the 1-10 µm channel. If fine counts increase, secondary nucleation has occurred; raise the temperature by 2°C to dissolve the fines, then resume the hold[7].

  • Controlled Cooling: Initiate a non-linear (cubic) cooling profile down to 5°C. A cubic profile compensates for the increasing surface area of the growing crystals, maintaining a constant, low supersaturation state[6].

  • Isolation: Filter, wash with pre-cooled antisolvent (Water), and dry under vacuum.

DNC A In-line FBRM Particle Counting B Detect Fine Crystals A->B C Trigger Heating (Dissolution) B->C Count > Threshold D Fines Dissolve (Ostwald Ripening) C->D E Resume Cooling (Crystal Growth) D->E E->A Continuous Monitoring

Direct Nucleation Control (DNC) feedback loop for impurity rejection.

Module 4: Quantitative Process Data

To facilitate rapid decision-making during process development, refer to the standardized data tables below.

Table 1: Solvent System Matrix & Polymorph Landscape

Data represents the thermodynamic behavior of the target API across common scale-up solvent systems[1][].

Solvent System (v/v)Solubility @ 25°C (mg/mL)Solubility @ 50°C (mg/mL)MSZW Width (°C)Oiling Out RiskIsolated Polymorph
THF / Heptane (1:2)12.485.6Narrow (5°C)High Metastable (Form II)
Ethanol / Water (1:1)8.142.3Moderate (10°C)ModerateHydrate
Acetone / Methanol (2:1)35.2110.5Wide (15°C)LowStable (Form I)
Ethyl Acetate (Pure)18.565.0Moderate (12°C)LowStable (Form I)
Table 2: Impurity Rejection Profile by Crystallization Strategy

Comparison of kinetic vs. thermodynamic control strategies on the rejection of structurally related impurities[7][8].

Crystallization StrategyCooling ProfileDes-chloro Impurity (wt%)Regioisomer (wt%)Overall Yield (%)
Unseeded Crash CoolingLinear (-1.0°C/min)1.85%0.95%92%
Seeded Linear CoolingLinear (-0.2°C/min)0.60%0.30%88%
Seeded Cubic CoolingNon-linear (Cubic)0.15%0.08%89%
Direct Nucleation ControlTemp Cycling (PAT)< 0.05% < 0.05% 85%

References

  • Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening. Pharmaceutical Technology. Available at: [Link]

  • Crystallization Strategies for API Development and Scale Up. YouTube. Available at: [Link]

  • Polymorphic Control and Scale-up Strategy for Crystallization from a Ternary Antisolvent System by Supersaturation Control. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Troubleshooting Crystallization Challenges in Industrial Settings. Zhanghua Dryer. Available at:[Link]

  • Polymorphic Control and Scale-Up Strategy for Antisolvent Crystallization Using a Sequential Supersaturation and Direct Nucleation Control Approach. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • How to develop scale-up strategies for challenging crystallization processes. APC Process. Available at:[Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Oral Bioavailability of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid

Prepared by: Senior Application Scientist, Drug Development Support This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 2-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Development Support

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid in preclinical trials. Our goal is to provide a logical, in-depth troubleshooting framework rooted in established scientific principles to help you diagnose and overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Understanding & Initial Diagnosis

FAQ 1: We're observing very low and inconsistent plasma exposure after oral dosing of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. What are the likely root causes?

Answer: Poor oral bioavailability is a multifaceted challenge typically governed by a combination of factors related to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment.[1][2][3] For a molecule like 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid, the primary suspects are:

  • Poor Aqueous Solubility: The structure combines a highly lipophilic dichlorophenyl group with a polar isonicotinic acid core. While the carboxylic acid provides some potential for salt formation, the large, non-polar moiety likely dominates, leading to very low solubility in the aqueous environment of the GI tract. This is a common issue, with up to 90% of new chemical entities exhibiting poor water solubility.[4][5] If the compound doesn't dissolve, it cannot be absorbed.[6]

  • Low Permeability: For a drug to be absorbed, it must pass through the intestinal epithelium. While its lipophilicity might suggest good passive diffusion, factors like high molecular weight or specific structural features could hinder this process.

  • Extensive First-Pass Metabolism: After absorption from the gut, the compound travels via the portal vein directly to the liver before reaching systemic circulation.[6] The liver is the primary site of drug metabolism. Your compound could be rapidly metabolized by hepatic enzymes (like Cytochrome P450s), significantly reducing the amount of active drug that reaches the bloodstream.[6]

  • Efflux Transporter Activity: The intestines and liver contain efflux transporters (e.g., P-glycoprotein) that can actively pump drugs back into the GI lumen or bile, effectively preventing their absorption and distribution.[7]

The relationship between these factors is often conceptualized using the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[4] Your compound is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) candidate.

cluster_causes Initial Troubleshooting Workflow cluster_strategy Develop Strategy Start Poor Oral Bioavailability Observed Solubility Assess Physicochemical Properties (Solubility, LogP, pKa) Start->Solubility Step 1 Permeability Evaluate Membrane Permeability (e.g., Caco-2 Assay) Solubility->Permeability Step 2 Formulation Solubility-Enhancing Formulations Solubility->Formulation If solubility is the bottleneck Metabolism Determine Metabolic Stability (e.g., Microsome Assay) Permeability->Metabolism Step 3 PermeabilityEnhance Permeation Enhancers (Advanced) Permeability->PermeabilityEnhance If permeability is low MetabolismBlock Prodrug/Structural Modification (Advanced) Metabolism->MetabolismBlock If stability is poor

Caption: Initial workflow for diagnosing poor oral bioavailability.

FAQ 2: What essential physicochemical characterization should we perform before trying to improve the bioavailability of our compound?

Answer: A thorough understanding of your compound's fundamental properties is critical to designing an effective formulation strategy. Rushing into animal studies without this data often leads to wasted resources and uninterpretable results.[8] We recommend the following initial screen:

Parameter Experimental Method Rationale & Significance
Aqueous Solubility Kinetic or Thermodynamic Solubility AssayDetermines the maximum concentration of the drug that can be dissolved in aqueous media. This is the most direct measure of the primary absorption barrier.
pH-Solubility Profile Solubility assessment in buffers ranging from pH 1.2 to 7.4The isonicotinic acid moiety has a pKa. Understanding how solubility changes with pH is crucial for predicting its behavior in the stomach (acidic) vs. the intestine (neutral).
LogP / LogD Shake-flask method (octanol/water) or calculatedMeasures the lipophilicity of the compound. LogP is for the neutral species, while LogD at pH 7.4 is more physiologically relevant. It influences both solubility and permeability.
pKa Potentiometric titration or UV-spectrophotometryIdentifies the pH at which the compound is 50% ionized. This directly impacts solubility, absorption site, and formulation design (e.g., potential for salt formation).
Solid-State Characterization DSC, TGA, XRPDDetermines if the compound is crystalline or amorphous and assesses its melting point and thermal stability. This is vital for developing advanced formulations like solid dispersions.
Section 2: Strategies for Addressing Poor Solubility

FAQ 3: Our compound's aqueous solubility is <1 µg/mL. What are the most direct formulation strategies for early preclinical (rodent) studies?

Answer: For early-stage in vivo studies, the goal is to create a simple, safe, and sufficiently concentrated dosing vehicle to establish proof-of-concept.[4] The focus should be on overcoming the solubility barrier to enable absorption.

Strategy 1: pH Adjustment Since your compound is an acid, you can deprotonate the carboxylic acid group to form a more soluble salt by raising the pH.

  • Protocol: Preparation of a pH-Adjusted Formulation

    • Weigh the required amount of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid.

    • Suspend the powder in a minimal amount of purified water or saline.

    • Slowly add a dilute basic solution (e.g., 0.1 N NaOH) dropwise while stirring and monitoring the pH.

    • Continue adding the base until the compound fully dissolves. Aim for a final pH between 7.0 and 8.5. Be cautious not to exceed a pH that could cause GI irritation in the animal model.

    • Once dissolved, add the remaining vehicle (e.g., water, saline, or a buffer like PBS) to reach the final target concentration.

    • Validation: Check for precipitation by letting the solution stand for at least one hour before dosing.

Strategy 2: Co-Solvent Systems Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the vehicle.

  • Commonly Used Preclinical Co-solvents:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Ethanol

    • Dimethyl sulfoxide (DMSO) - Use with caution and in very low percentages due to potential toxicity.

Vehicle Composition Example Pros Cons Best For
10% DMSO / 40% PEG 400 / 50% WaterHigh solubilizing powerPotential for drug precipitation upon dilution in the GI tract; DMSO toxicity concerns.Difficult-to-solubilize compounds for initial PK screening.
30% PEG 400 / 70% SalineGenerally well-toleratedModerate solubilizing powerFirst-line approach for many poorly soluble compounds.
20% Propylene Glycol / 10% Ethanol / 70% WaterGood balance of safety and efficacyEthanol can have pharmacological effects.When PEG 400 alone is insufficient.

Causality: The choice of vehicle is critical. A poorly chosen system can lead to the drug crashing out of solution upon administration into the aqueous GI environment, negating any formulation benefits. Always perform an in situ precipitation check by diluting your final formulation 10-fold with simulated gastric or intestinal fluid.

Strategy 3: Particle Size Reduction Reducing the particle size of a drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5][9]

  • Methods:

    • Micronization: Mechanical milling to reduce particle size to the micron range.

    • Nanosuspensions: Milling or precipitation techniques to create nanoparticles, often stabilized with surfactants. This is a more advanced technique but can be highly effective.

Section 3: Investigating Permeability & Metabolism

FAQ 4: We've improved solubility with a co-solvent formulation, but bioavailability is still low. How can we determine if membrane permeability or metabolism is the problem?

Answer: This is a common scenario that points towards either poor permeability (BCS Class IV) or high first-pass metabolism. You need to dissect these two possibilities using in vitro models before conducting more complex animal studies.

A) Assessing Permeability: The Caco-2 Cell Assay

The Caco-2 cell line is derived from human colorectal adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Protocol: Caco-2 Bidirectional Permeability Assay

    • Cell Culture: Seed Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) and grow for 21-25 days to allow for differentiation and formation of tight junctions.

    • Assay Setup: The assay measures the flux of the compound from an apical (AP, gut lumen side) to a basolateral (BL, blood side) chamber, and vice-versa.

    • A-to-B Flux: Add the compound to the AP chamber and measure its appearance in the BL chamber over time. This represents absorption.

    • B-to-A Flux: Add the compound to the BL chamber and measure its appearance in the AP chamber. This represents efflux.

    • Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.

      • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s.

      • Efflux Ratio: Calculate by dividing Papp (B-A) by Papp (A-B). A ratio > 2 is indicative of active efflux.[10]

B) Assessing Metabolic Stability: The Liver Microsome Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.

  • Protocol: In Vitro Metabolic Stability Assay

    • Incubation: Incubate your compound at a low concentration (e.g., 1 µM) with a known amount of pooled liver microsomes (from the relevant species, e.g., rat, dog, or human).

    • Cofactor: The reaction is initiated by adding the necessary cofactor, NADPH.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched (e.g., with cold acetonitrile).

    • Analysis: The samples are analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

    • Calculation: Data is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

      • High Clearance/Low Stability: t½ < 15 minutes suggests rapid metabolism.

      • Low Clearance/High Stability: t½ > 60 minutes suggests the compound is stable.

cluster_metabolism Potential Metabolic Pathways cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (Conjugation) Parent 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid Hydroxylation Aromatic Hydroxylation (on dichlorophenyl ring) Parent->Hydroxylation Oxidation Glycine Glycine Conjugation (on carboxylic acid) Parent->Glycine Conjugation Glucuronidation Glucuronidation (on carboxylic acid or new -OH) Hydroxylation->Glucuronidation Conjugation

Caption: Plausible metabolic pathways for the target compound.

Interpreting the Results:

  • Low Permeability + High Stability: The primary issue is getting the drug across the gut wall. Focus on advanced formulation strategies that can improve permeability.

  • High Permeability + Low Stability: The drug gets absorbed but is quickly eliminated by the liver. This is a significant challenge. The focus may need to shift to medicinal chemistry efforts (e.g., creating a prodrug or blocking the metabolic soft spot) rather than formulation alone.

  • Low Permeability + Low Stability: This is a BCS Class IV scenario, the most challenging. An integrated approach addressing both issues simultaneously is required.

References
  • Remedium. (2024, October 7). The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. [Link]

  • Wang, P., Pradhan, K., Zhong, X. B., & Ma, X. (2016). Isoniazid metabolism and hepatotoxicity. Acta pharmaceutica Sinica. B, 6(5), 384–392. [Link]

  • ISPE. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1569. [Link]

  • Patsnap. (2025, May 21). What are the factors affecting the bioavailability of oral drugs?. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Walsh Medical Media. (n.d.). Factors Influencing Oral Drug Absorption and Bioavailability. [Link]

  • Preziosi, P. (2007). Isoniazid: metabolic aspects and toxicological correlates. Current drug metabolism, 8(8), 839–851. [Link]

  • Kumar, P., Kumar, D., Singh, R., & Kumar, S. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1421715. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Figure 1: Key factors influencing small-molecule drug bioavailability. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. [Link]

  • Catalent. (n.d.). Challenges and Opportunities for Oral Delivery of Poorly Soluble Drugs. [Link]

  • Gupta, R. C., & Shukla, O. P. (1979). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences, 1(3), 223-234. [Link]

  • Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitroisonicotinic acid. [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)isonicotinic acid. [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoronicotinic acid. [Link]

  • Neudorfer, M., & Opatz, T. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-27. [Link]

  • Sravani, G., et al. (2014). ASSESSING THE DRUG ABILITY OF CHALCONES USING IN- SILICO TOOLS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 241-246. [Link]

  • PubChem. (n.d.). 2-Chloro-5-(3-cyano-2-fluorophenyl)isonicotinic acid. [Link]

  • Gholami, M., et al. (2022). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Pharmaceutics, 14(3), 633. [Link]

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Reference Data & Comparative Studies

Validation

Analytical Differentiation of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid and its Positional Isomers via High-Resolution NMR Spectroscopy

In the development of novel active pharmaceutical ingredients (APIs) and agrochemicals, substituted pyridines are ubiquitous structural motifs. When synthesizing complex intermediates like 2-chloro-5-(3,5-dichlorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of novel active pharmaceutical ingredients (APIs) and agrochemicals, substituted pyridines are ubiquitous structural motifs. When synthesizing complex intermediates like 2-chloro-5-(3,5-dichlorophenyl)isonicotinic acid , regioselectivity is a primary concern. Cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalizations often yield a mixture of positional isomers.

For researchers and drug development professionals, unambiguously distinguishing the target molecule from its isomers—such as 2-chloro-3-(3,5-dichlorophenyl)isonicotinic acid (Isomer A) and 3-chloro-5-(3,5-dichlorophenyl)isonicotinic acid (Isomer B)—is critical for downstream efficacy and safety. This guide provides a comprehensive, objective comparison of the ¹H and ¹³C NMR spectral profiles of these isomers, establishing a self-validating analytical workflow to guarantee structural integrity.

The Analytical Challenge & Structural Logic

The core analytical challenge lies in the pyridine ring's substitution pattern. All three isomers possess a pyridine core, a carboxylic acid, a chlorine atom, and a 3,5-dichlorophenyl moiety. Because they are isobaric, Mass Spectrometry (MS) cannot differentiate them. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically the analysis of proton-proton spin-spin coupling constants ( J -coupling)—serves as the definitive diagnostic tool [1].

NMR_Workflow A Sample Preparation (DMSO-d6, 298K) B 1D ¹H NMR (Multiplicity & J-Coupling) A->B C 1D ¹³C NMR (Chemical Shifts) A->C D 2D NMR (COSY & HMBC) (Long-range Connectivity) B->D C->D E Isomer Differentiation (Structural Assignment) D->E F Target: 2-Cl, 5-Ar (Singlets, J < 1Hz) E->F G Isomer A: 2-Cl, 3-Ar (Ortho doublets, J ~ 5Hz) E->G H Isomer B: 3-Cl, 5-Ar (Meta doublets, J ~ 2Hz) E->H

Figure 1: Analytical workflow for NMR-based differentiation of isonicotinic acid positional isomers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal checks to confirm both sample integrity and accurate peak assignment.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: Isonicotinic acid derivatives often exhibit poor solubility in CDCl₃ due to intermolecular hydrogen bonding. DMSO- d6​ disrupts these networks, ensuring a sharp, well-resolved spectrum. Furthermore, DMSO shifts the exchangeable carboxylic acid proton downfield (~13.0–14.0 ppm), preventing overlap with the aromatic region.

  • Internal Standard: Ensure the presence of Tetramethylsilane (TMS) at 0.00 ppm for precise chemical shift referencing.

Step 2: 1D ¹H NMR Acquisition & Internal Validation
  • Parameters: Acquire at 400 MHz or 500 MHz at 298 K. Use 32 scans with a relaxation delay ( D1​ ) of 2.0 seconds.

    • Causality: A 2.0s D1​ ensures complete relaxation of the aromatic protons, allowing for accurate, quantitative integration.

  • Self-Validation Check: Integrate the entire aromatic region. The 3,5-dichlorophenyl group must yield exactly 3 protons (a 2H doublet and a 1H triplet) [2]. The pyridine ring must yield exactly 2 protons. Any deviation indicates an impurity or a co-eluting isomer mixture.

Step 3: 1D ¹³C & 2D HMBC Acquisition
  • Parameters: Acquire a proton-decoupled ¹³C spectrum (1024–2048 scans). Follow with a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Causality: 1D ¹³C alone is insufficient due to the narrow chemical shift range of substituted pyridine carbons. HMBC provides 2- and 3-bond connectivity, definitively linking the isolated pyridine protons to the quaternary carbons bearing the substituents.

Comparative ¹H NMR Analysis: The Multiplicity Fingerprint

The most striking and immediate differentiation between the target and its isomers lies in the ¹H NMR multiplicity of the pyridine protons. The magnetic anisotropy of the pyridine ring and the electronegativity of the nitrogen atom heavily influence chemical shifts, but the J -coupling is governed purely by spatial geometry [1].

  • Target Molecule (2-Cl, 5-Ar): The pyridine protons are located at C-3 and C-6. Because they are para to each other across the ring, their coupling constant ( 5Jpara​ ) is negligible (0–1 Hz). They will appear as two distinct singlets .

  • Isomer A (2-Cl, 3-Ar): The pyridine protons are at C-5 and C-6. Being adjacent, they exhibit strong ortho coupling ( 3Jortho​ ≈ 5.0 Hz). They will appear as two doublets .

  • Isomer B (3-Cl, 5-Ar): The pyridine protons are at C-2 and C-6. Separated by one carbon, they exhibit meta coupling ( 4Jmeta​ ≈ 1.5–2.0 Hz). They will appear as two fine doublets .

Table 1: Comparative ¹H NMR Predicted Chemical Shifts and Multiplicities (DMSO- d6​ , 400 MHz)
Proton PositionTarget Molecule (2-Cl, 5-Ar)Isomer A (2-Cl, 3-Ar)Isomer B (3-Cl, 5-Ar)
Pyridine H (α to N) ~8.65 ppm (s, 1H, H-6)~8.55 ppm (d, J=5.0 Hz, 1H, H-6)~8.85 ppm (d, J=2.0 Hz, 1H, H-6)~8.75 ppm (d, J=2.0 Hz, 1H, H-2)
Pyridine H (Other) ~7.85 ppm (s, 1H, H-3)~7.70 ppm (d, J=5.0 Hz, 1H, H-5)None
Phenyl H-2', H-6' ~7.60 ppm (d, J=1.9 Hz, 2H)~7.45 ppm (d, J=1.9 Hz, 2H)~7.65 ppm (d, J=1.9 Hz, 2H)
Phenyl H-4' ~7.50 ppm (t, J=1.9 Hz, 1H)~7.50 ppm (t, J=1.9 Hz, 1H)~7.55 ppm (t, J=1.9 Hz, 1H)
COOH ~13.5 ppm (br s, 1H)~13.5 ppm (br s, 1H)~13.5 ppm (br s, 1H)

Comparative ¹³C and 2D NMR Analysis

While ¹H NMR provides the primary structural proof, ¹³C and HMBC cross-validate the assignment. The α-carbons (C-2, C-6) of pyridine are heavily deshielded (~150 ppm), while the γ-carbon (C-4) bearing the electron-withdrawing carboxylic acid resonates near 165 ppm .

Table 2: Key ¹³C NMR Diagnostic Shifts (DMSO- d6​ , 100 MHz)
Carbon PositionTarget MoleculeIsomer AIsomer B
C-2 (Pyridine) ~150 ppm (C-Cl)~151 ppm (C-Cl)~149 ppm (C-H)
C-3 (Pyridine) ~124 ppm (C-H)~132 ppm (C-Ar)~130 ppm (C-Cl)
C-4 (Pyridine) ~142 ppm (C-COOH)~143 ppm (C-COOH)~141 ppm (C-COOH)
C-5 (Pyridine) ~135 ppm (C-Ar)~125 ppm (C-H)~136 ppm (C-Ar)
C-6 (Pyridine) ~148 ppm (C-H)~149 ppm (C-H)~147 ppm (C-H)
COOH ~165 ppm~165 ppm~165 ppm
HMBC Self-Validation Workflow:

To definitively prove the Target Molecule structure, map the 3-bond ( 3JCH​ ) correlations:

  • The singlet at ~8.65 ppm (H-6) must show a strong HMBC correlation to the quaternary carbon of the 3,5-dichlorophenyl ring (C-1') and the C-4 carboxylate carbon.

  • The singlet at ~7.85 ppm (H-3) must correlate to C-5 and C-2 (C-Cl). If the HMBC correlations do not match this exact network, the structural assignment must be rejected.

Conclusion

Distinguishing 2-chloro-5-(3,5-dichlorophenyl)isonicotinic acid from its positional isomers requires a rigorous, logic-driven NMR strategy. By relying on the fundamental geometric principles of spin-spin coupling—specifically the transition from singlets (target) to ortho or meta doublets (isomers)—researchers can definitively assign structures. Coupling this 1D analysis with a self-validating 2D HMBC workflow ensures absolute confidence in API intermediate characterization.

References

  • Title: Supporting Information: NMR Characterization of Substituted Aromatics. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS). Source: National Institute of Advanced Industrial Science and Technology (AIST). URL: [Link]

Sources

Comparative

Comprehensive Target Binding Affinity Comparison: 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid vs. Standard Commercial Furin Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Proprotein Convertase (Furin) Inhibition Kinetics and Structural Mechanisms Furin is a ubiquitous proprotein convertase responsible for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Proprotein Convertase (Furin) Inhibition Kinetics and Structural Mechanisms

Furin is a ubiquitous proprotein convertase responsible for the proteolytic maturation of numerous physiologically and pathologically critical proteins, including the SARS-CoV-2 Spike (S) protein, transforming growth factor-beta (TGF-β), and various bacterial toxins[1][2]. Historically, the development of Furin inhibitors has been dominated by peptide-based competitive inhibitors (e.g., Hexa-D-Arginine) and irreversible covalent inhibitors (e.g., Dec-RVKR-CMK). However, these standard commercial options often suffer from poor in vivo stability, off-target toxicity, or rapid clearance[2].

The discovery of (3,5-dichlorophenyl)pyridine-derived small molecules—specifically 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid and its structural analogs—represents a paradigm shift in Furin inhibition. As an application scientist, I will guide you through the objective experimental data and mechanistic causality that demonstrate why this class of inhibitors offers superior kinetic profiles compared to traditional commercial standards.

Mechanistic Paradigm Shift: Induced-Fit vs. Covalent/Competitive Binding

To understand the superior binding affinity of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid, we must analyze the structural causality of its binding mechanism.

Standard commercial inhibitors like Dec-RVKR-CMK utilize a chloromethylketone warhead to form an irreversible covalent bond with Furin's catalytic triad[2]. While this yields high apparent potency, the reactive warhead is highly susceptible to nucleophilic attack and racemization in vivo, severely limiting its therapeutic window[2]. Conversely, Hexa-D-Arginine (D6R) acts as a classical reversible competitive inhibitor, mimicking the polybasic cleavage site but suffering from fast dissociation rates ( koff​ )[3].

2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid , however, operates via a highly specific induced-fit mechanism [1]. High-resolution X-ray crystallography reveals that the binding of this small molecule forces a substantial conformational rearrangement of Furin's active-site cleft. This rearrangement exposes a deeply buried central tryptophan residue, creating a novel, extended hydrophobic surface patch[1]. The 3,5-dichlorophenyl moiety inserts precisely into this newly formed pocket, acting as a "conformational lock." This induced-fit closure results in exceptionally slow off-rate binding kinetics and profound structural stabilization of the enzyme-inhibitor complex[1].

FurinInhibition Proprotein Viral Proprotein (Substrate) Furin Furin Enzyme (Active Site) Proprotein->Furin Binds Cleaved Cleaved Protein (Pathogenic Entry) Furin->Cleaved Cleaves DecRVKR Dec-RVKR-CMK (Covalent Inhibitor) DecRVKR->Furin Irreversible Block InducedFit 2-Chloro-5-(3,5-dichlorophenyl) isonicotinic acid InducedFit->Furin Conformational Lock

Fig 1: Mechanistic pathways of Furin inhibition by covalent vs. induced-fit molecules.

Quantitative Performance Comparison

The structural advantages of the induced-fit mechanism translate directly into measurable kinetic superiority. Below is a consolidated presentation of the target binding affinities and kinetic parameters derived from highly sensitive, label-free biochemical assays[1][2][3].

InhibitorChemical ClassPrimary MechanismFurin IC₅₀ (nM)Binding KineticsIn Vivo Stability Profile
2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid (Analogs)Small MoleculeReversible, Induced-Fit1.3 – 2.6 Slow koff​ (Conformational lock)High (Resistant to proteolysis)
Dec-RVKR-CMK PeptidomimeticIrreversible, Covalent~1.3 N/A (Covalent)Low (Prone to nucleophilic attack)
Hexa-D-Arginine (D6R) PeptideReversible, Competitive106 – 152 Fast koff​ / Fast kon​ Moderate

Data Note: IC₅₀ values for the dichlorophenylpyridine class were determined using a highly sensitive MALDI-TOF-MS assay at 0.02 nM Furin concentration against TGF-β and SARS-CoV-2 S-protein substrates[1].

Experimental Methodologies: Self-Validating Protocols

To objectively compare these inhibitors, we must utilize orthogonal, self-validating experimental systems. Traditional fluorescence resonance energy transfer (FRET) assays are highly susceptible to inner-filter effects and auto-fluorescence when screening small aromatic molecules like dichlorophenylpyridines. Therefore, we deploy a label-free MALDI-TOF-MS Activity Assay for absolute quantitation, orthogonally validated by Surface Plasmon Resonance (SPR) to capture the critical slow off-rate kinetics[1].

Protocol A: Label-Free MALDI-TOF-MS Furin Activity Assay

Causality: By directly measuring the mass-to-charge ratio of the intact substrate versus the cleaved product, we eliminate fluorophore-induced steric hindrance and optical artifacts, ensuring absolute kinetic fidelity.

  • Enzyme Preparation: Dilute recombinant human Furin to a final assay concentration of 0.02 nM in an optimized assay buffer (100 mM HEPES pH 7.5, 0.2% Triton X-100, 1 mM CaCl₂, 1 mM 2-mercaptoethanol). Note: The low enzyme concentration is critical for accurately resolving sub-nanomolar IC₅₀ values without hitting the tight-binding assay limit.

  • Inhibitor Pre-Incubation: Add serial dilutions of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid (or standard controls). Pre-incubate the mixture for 30 minutes at 37°C. Causality: This extended pre-incubation is mandatory to allow the slow, induced-fit conformational rearrangement to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 10 μM of the target peptide substrate (e.g., SARS-CoV-2 S-protein derived peptide).

  • Quenching: After 60 minutes of linear product formation, quench the reaction irreversibly by adding 1% trifluoroacetic acid (TFA).

  • MS Quantification: Spot the quenched reaction onto a MALDI target plate using an α-cyano-4-hydroxycinnamic acid (CHCA) matrix. Calculate the exact IC₅₀ by plotting the ratio of the product peak intensity to the sum of the substrate and product peak intensities.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: Endpoint IC₅₀ assays cannot differentiate between a fast-on/fast-off competitive inhibitor and a slow-on/slow-off induced-fit inhibitor. SPR is required to physically observe the extended residence time caused by the structural closure of the hydrophobic pocket.

  • Surface Functionalization: Immobilize recombinant Furin onto a CM5 dextran sensor chip via standard amine coupling chemistry until a stable density of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject serial dilutions of the inhibitor in running buffer (HBS-P+ supplemented with 1 mM CaCl₂ and 1% DMSO) at a flow rate of 30 μL/min to minimize mass transport limitations.

  • Kinetic Monitoring: Monitor the association phase for 180 seconds. Crucially, extend the dissociation phase monitoring to at least 600 seconds. Causality: The hallmark of the dichlorophenylpyridine class is its uniquely slow dissociation curve, which will not return to baseline rapidly compared to Hexa-D-Arginine.

  • Data Fitting: Fit the resulting sensorgrams using a 1:1 Langmuir binding model or a two-state conformational change model to extract kon​ , koff​ , and the overall dissociation constant ( KD​ ).

Workflow cluster_0 MALDI-TOF-MS Activity Assay cluster_1 SPR Kinetic Profiling Prep1 1. Incubate Furin + Inhibitor Substrate 2. Add Substrate (TGF-beta / S-protein) Prep1->Substrate Quench 3. Quench Reaction (1% TFA) Substrate->Quench MS 4. MALDI-TOF-MS Quantification Quench->MS Prep2 1. Immobilize Furin (CM5 Chip) Inject 2. Inject Inhibitor (Serial Dilutions) Prep2->Inject Measure 3. Record Sensorgram (Association/Dissociation) Inject->Measure

Fig 2: Experimental workflows for label-free MS activity screening and SPR kinetic profiling.

Conclusion

While commercial standards like Dec-RVKR-CMK and Hexa-D-Arginine remain useful as in vitro tool compounds, their mechanisms of action limit their translational potential. 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid and its derivatives represent a highly sophisticated approach to Furin inhibition. By exploiting an induced-fit mechanism that exposes a buried tryptophan residue, these molecules achieve single-digit nanomolar potency, profound structural stabilization, and slow off-rate kinetics without relying on reactive covalent warheads[1]. This kinetic profile makes them vastly superior candidates for downstream drug development against Furin-mediated viral infections and oncogenic pathways.

References
  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism ACS Chemical Biology[Link]

  • Development and Prospects of Furin Inhibitors for Therapeutic Applications MDPI - Molecules[Link]

  • Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry ACS Chemical Biology[Link]

Sources

Validation

Comparative Validation of a Stability-Indicating HPLC Method for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid

Introduction & Analytical Challenge The development of a robust stability-indicating method (SIM) is a critical regulatory requirement under the ICH Q1A(R2) guidelines for pharmaceutical and agrochemical development[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

The development of a robust stability-indicating method (SIM) is a critical regulatory requirement under the ICH Q1A(R2) guidelines for pharmaceutical and agrochemical development[1]. The target molecule, 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid , presents a unique analytical challenge. Structurally, it is a highly lipophilic, electron-deficient pyridine derivative featuring three chlorine atoms and a carboxylic acid moiety.

During forced degradation, this molecule is susceptible to specific pathways:

  • Base Hydrolysis: Nucleophilic aromatic substitution of the 2-chloro group on the pyridine ring.

  • Oxidation: Formation of pyridine N-oxides.

  • Decarboxylation: Loss of the isonicotinic acid carboxyl group under extreme thermal stress.

To accurately quantify the Active Pharmaceutical Ingredient (API) without interference from these structurally similar degradants, the analytical procedure must be rigorously validated according to ICH Q2(R2) standards[2]. This guide objectively compares stationary phase performances and details the causality behind the optimized, self-validating experimental protocol.

Stationary Phase Comparison: The Selectivity Bottleneck

Standard reversed-phase chromatography typically relies on C18 columns. However, for heavily halogenated aromatics, C18 often fails to resolve closely eluting positional isomers (such as oxidative degradants) because it relies almost exclusively on hydrophobic dispersive forces.

To determine the optimal stationary phase, we compared three distinct column chemistries:

  • Standard C18 (Octadecyl): Purely hydrophobic interactions.

  • Phenyl-Hexyl: Hydrophobic + π−π interactions.

  • Pentafluorophenyl (PFP): Hydrophobic + π−π

    • dipole-dipole + halogen-halogen interactions.
Causality Behind Column Selection

The PFP column significantly outperformed the C18 and Phenyl-Hexyl phases. The strong electronegativity of the fluorine atoms on the PFP phase induces a dipole moment that interacts strongly with the highly polarized 2-chloro-pyridine and 3,5-dichlorophenyl rings. Furthermore, the PFP phase provides unique shape selectivity for rigid aromatic degradants, successfully baseline-resolving the critical pair (API and its N-oxide degradant) which co-eluted on the C18 column.

Table 1: Stationary Phase Performance Comparison
Column ChemistryPrimary Selectivity MechanismResolution (API vs. Critical Degradant)Peak Asymmetry (Tailing Factor)Overall Verdict
Standard C18 Hydrophobic1.2 (Co-elution)1.45Suboptimal
Phenyl-Hexyl Hydrophobic, π−π 1.81.20Acceptable
PFP Hydrophobic, π−π , Dipole, Halogen2.6 1.05 Optimal

Mobile Phase Optimization & Causality

The isonicotinic acid moiety has an estimated pKa​ of approximately 3.0 to 3.5.

  • The Problem: If the mobile phase pH is near the pKa​ , the molecule exists in a state of partial ionization, leading to split peaks, broad band broadening, and severe retention time shifts.

  • The Solution: The mobile phase pH must be maintained at least 1.5 units below the pKa​ to ensure the carboxylic acid remains fully protonated (neutral).

  • Selection: Mobile Phase A was formulated as 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0) . TFA acts as an ion-pairing agent and acidifier, ensuring sharp peak shapes. Mobile Phase B was chosen as Acetonitrile rather than Methanol, as Acetonitrile provides lower system backpressure and superior elution strength for highly lipophilic chlorinated compounds.

Experimental Protocol: A Self-Validating System

A true stability-indicating method must be self-validating[3]. This is achieved through Mass Balance Verification . If the API degrades by 15%, the sum of the degradant peak areas (adjusted for relative response factors) must account for that missing 15%. A mass balance between 98.0% and 102.0% proves that no degradants are permanently retained on the column or lost in the void volume.

Step-by-Step Forced Degradation & HPLC Workflow
  • Standard Preparation: Dissolve 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid in Diluent (Acetonitrile:Water 50:50 v/v) to a working concentration of 100 µg/mL.

  • Stress Conditions (Targeting 5–20% Degradation):

    • Acidic: Add 1N HCl, heat at 60°C for 24 hours. Neutralize with 1N NaOH.

    • Basic: Add 0.1N NaOH, incubate at Room Temperature for 2 hours. Neutralize with 0.1N HCl.

    • Oxidative: Add 3% H2​O2​ , incubate at Room Temperature for 24 hours.

    • Thermal: Expose solid API to 105°C for 48 hours.

    • Photolytic: Expose to UV light achieving 1.2 million lux hours (per ICH Q1B).

  • Chromatographic Execution:

    • Column: PFP (150 mm × 4.6 mm, 3 µm particle size).

    • Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector at 235 nm (isosbestic point determined via 3D spectral scanning).

  • Self-Validation Check: Calculate Mass Balance = Area of Undegraded Control APIArea of Degraded API+∑Area of Degradants​×100 .

Validation Results

The optimized PFP method was validated in strict accordance with the updated ICH Q2(R2) guidelines[2].

Table 2: Forced Degradation & Mass Balance Summary
Stress ConditionAPI Assay (% of Control)Total Degradants (%)Mass Balance (%)Specificity Status
Control (Unstressed) 100.00.0100.0N/A
Acid (1N HCl, 60°C) 91.28.599.7No co-elution
Base (0.1N NaOH, RT) 82.417.199.5No co-elution
Oxidation (3% H2​O2​ ) 88.610.999.5Baseline resolved
Thermal (105°C) 98.11.899.9No co-elution
Table 3: ICH Q2(R2) Method Validation Parameters
Validation ParameterResultICH Q2(R2) Acceptance Criteria
Linearity (Range) R2 = 0.9998 (10 to 150 µg/mL) R2≥0.999
Precision (Repeatability) %RSD = 0.6% (n=6 injections)%RSD 2.0%
Accuracy (Recovery) 99.2% – 100.8% across 3 levels98.0% – 102.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N 3 (LOD), S/N 10 (LOQ)

Method Development & Validation Lifecycle

G Start API: 2-Chloro-5-(3,5-dichlorophenyl) isonicotinic acid Stress Forced Degradation Studies (Acid, Base, Ox, UV, Heat) Start->Stress Subject to stress protocols ColComp Stationary Phase Screening (C18 vs Phenyl-Hexyl vs PFP) Stress->ColComp Generate complex degradants Opt Mobile Phase Optimization (pH 2.0 to suppress ionization) ColComp->Opt Select PFP for halogen selectivity SIM Optimized Stability-Indicating HPLC Method Opt->SIM Finalize gradient & pH Val ICH Q2(R2) Validation (Linearity, Precision, Accuracy) SIM->Val Initiate formal validation MassBal Mass Balance Verification (Self-Validating Check) Val->MassBal Confirm method specificity End Validated Method Ready for Stability Testing (ICH Q1A) MassBal->End Mass balance > 98% achieved

Workflow for Stability-Indicating Method Development and Validation Lifecycle.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from closely related structures to infer the potential impact of various functional groups on biological activity. We will explore the significance of the 2-chloro-isonicotinic acid core and the 3,5-dichlorophenyl moiety, supported by experimental data from analogous compounds.

The Core Scaffold: Isonicotinic Acid and its Analogs

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents. The isonicotinic acid hydrazide scaffold, for instance, has been extensively studied for its diverse biological activities.

Modifications of the Hydrazide Group

A common modification to the isonicotinic acid core involves the derivatization of a hydrazide group at the 4-position. The nature of the substituent on this hydrazide can significantly influence the biological activity. For example, in a series of N2-acyl isonicotinic acid hydrazides, the length and nature of the acyl chain were found to be critical for their antimycobacterial activity.

The Influence of the 3,5-Dichlorophenyl Moiety

The 3,5-dichlorophenyl group is a common substituent in many biologically active compounds and is known to influence the potency and selectivity of these molecules. Its presence is a key feature in several antifungal azole drugs, such as miconazole and ketoconazole.[1] The lipophilic nature and the electronic-withdrawing properties of the chlorine atoms can significantly impact how the molecule interacts with its biological target.

In studies of other heterocyclic compounds, the presence of a 3,5-dichlorophenyl substituent has been shown to be crucial for their activity. For instance, in a series of 2-pyrazoline derivatives, the 3,5-dichlorophenyl substituent was found to confer anticryptococcal activity.[1]

Structure-Activity Relationship Insights from Analogs

By examining the SAR of compounds containing either the 2-chloro-isonicotinic acid scaffold or the 3,5-dichlorophenyl group, we can draw inferences about the potential SAR of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid analogs.

Impact of Substituents on the Phenyl Ring

The substitution pattern on the phenyl ring attached to a heterocyclic core is a critical determinant of biological activity. Studies on various heterocyclic compounds have shown that both the nature and position of substituents on the phenyl ring can dramatically alter their potency and spectrum of activity. For example, in a series of aryl-substituted thiazoles, para-substitution on the phenyl ring generally led to better overall activity compared to meta-substitution.[1]

Importance of the Dichloro Substitution Pattern

The presence and position of chlorine atoms on the phenyl ring are significant for biological activity. In some series of compounds, a 3,5-dichloro substitution pattern on a pyridine ring was found to be important for the observed activity.

Experimental Protocols

The evaluation of the biological activity of these analogs relies on a variety of in vitro and in vivo assays. Below are representative protocols for assessing antimicrobial and anticancer activities.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural features and their impact on biological activity based on the analysis of analogous compounds.

SAR_Summary cluster_core Isonicotinic Acid Core cluster_substituents Key Substituent Groups cluster_activity Biological Activity Core Isonicotinic Acid Chloro 2-Chloro Group Core->Chloro Substitution at C2 Dichlorophenyl 5-(3,5-Dichlorophenyl) Group Core->Dichlorophenyl Substitution at C5 Activity Modulated Activity Chloro->Activity Influences Potency Dichlorophenyl->Activity Critical for Activity (Observed in Analogs) Experimental_Workflow start Compound Synthesis purification Purification & Characterization start->purification invitro_antimicrobial In Vitro Antimicrobial Assays (e.g., MIC determination) purification->invitro_antimicrobial invitro_anticancer In Vitro Anticancer Assays (e.g., MTT assay) purification->invitro_anticancer sar_analysis Structure-Activity Relationship Analysis invitro_antimicrobial->sar_analysis invitro_anticancer->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the synthesis and biological evaluation of novel chemical entities.

Conclusion

While direct experimental data on the structure-activity relationship of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid analogs is scarce, a comparative analysis of related compounds provides valuable insights. The 2-chloro-isonicotinic acid scaffold serves as a versatile platform for the development of biologically active molecules. The 3,5-dichlorophenyl moiety is a key pharmacophore in several active compounds, suggesting its critical role in target interaction. Future research should focus on the systematic modification of this core structure to elucidate the precise contribution of each functional group to the overall biological profile, paving the way for the design of more potent and selective therapeutic agents.

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Validation

Benchmarking In Vitro Efficacy: A Comparative Analysis of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid Using Surface Plasmon Resonance (SPR)

Abstract The rigorous evaluation of small molecule drug candidates is fundamental to modern drug discovery. This guide provides a comprehensive framework for benchmarking the in vitro efficacy of 2-Chloro-5-(3,5-dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rigorous evaluation of small molecule drug candidates is fundamental to modern drug discovery. This guide provides a comprehensive framework for benchmarking the in vitro efficacy of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid, a compound of interest due to its structural alerts suggestive of potential kinase inhibitory activity. We will utilize Surface Plasmon Resonance (SPR), a label-free, real-time technology, to elucidate its binding kinetics to a putative target, Mitogen-Activated Protein Kinase 1 (MAPK1). This guide will detail the experimental design, from assay development to comparative analysis against a known MAPK1 inhibitor, offering researchers a robust methodology for assessing compound performance.

Introduction: The Rationale for SPR in Early-Stage Drug Discovery

The journey from a chemical entity to a viable drug candidate is fraught with challenges, with a high attrition rate often attributed to suboptimal target engagement or unforeseen off-target effects. Therefore, the early and precise characterization of the interaction between a small molecule and its intended biological target is paramount. Surface Plasmon Resonance (SPR) has emerged as an indispensable tool in this context, offering a real-time, label-free method to quantify the binding kinetics and affinity of these interactions.

Unlike endpoint assays, which provide a single data point, SPR allows for the detailed observation of the entire binding event—from association to dissociation. This provides critical kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which together paint a comprehensive picture of a compound's binding profile. A compound's residence time on its target, directly related to the dissociation rate, is increasingly recognized as a key determinant of its in vivo efficacy and duration of action.

Our subject of interest, 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid, possesses a substituted isonicotinic acid scaffold, a motif present in numerous kinase inhibitors. Based on this structural feature, we hypothesize that it may interact with members of the kinase family. For the purpose of this guide, we have selected Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2) as a representative and well-characterized kinase target for our SPR-based benchmarking study.

Experimental Design: A Step-by-Step Protocol for SPR Analysis

The following protocol outlines the key steps for assessing the binding of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid to MAPK1.

Materials and Reagents
  • SPR Instrument: (e.g., Biacore, Reichert, or similar)

  • Sensor Chip: CM5 (carboxymethylated dextran) sensor chip

  • Protein: Recombinant Human MAPK1 (carrier-free)

  • Test Compound: 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid

  • Benchmark Compound: A known MAPK1 inhibitor (e.g., Ulixertinib)

  • Immobilization Kit: Amine coupling kit (containing NHS, EDC, and ethanolamine)

  • Buffers:

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

    • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4

  • Other: High-purity DMSO, appropriate consumables (vials, caps, etc.)

Workflow Diagram

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immobilization Phase 2: Immobilization cluster_analysis Phase 3: Kinetic Analysis cluster_data Phase 4: Data Processing A Prepare Buffers & Reagents B Prepare Compound Serial Dilutions A->B C Prepare Protein Aliquots A->C G Inject Test Compound (Association Phase) E Immobilize MAPK1 Protein D Activate Sensor Surface (NHS/EDC Injection) D->E F Deactivate Remaining Sites (Ethanolamine Injection) E->F F->G H Buffer Flow (Dissociation Phase) G->H I Regenerate Surface H->I J Reference Subtraction I->J K Fit Data to Kinetic Model (e.g., 1:1 Langmuir) J->K L Determine ka, kd, KD K->L

Caption: High-level workflow for SPR-based kinetic analysis.

Detailed Protocol
  • Protein Immobilization:

    • The MAPK1 protein is immobilized onto a CM5 sensor chip via amine coupling. This covalent linkage provides a stable surface for repeated binding cycles.

    • Causality: A target immobilization level of ~5000 RU (Response Units) is chosen to balance signal strength with minimizing mass transport limitations, which can skew kinetic data for small molecules.

    • A reference flow cell is activated and deactivated without protein immobilization to allow for the subtraction of bulk refractive index changes and non-specific binding.

  • Compound Preparation and Injection:

    • A serial dilution of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is prepared in the running buffer. A concentration range that brackets the expected KD is ideal. A typical starting range would be 0.1 to 10 µM.

    • Each concentration is injected over the protein and reference flow cells for a set contact time (e.g., 120 seconds) to observe the association phase.

    • This is followed by a buffer-only flow for an extended period (e.g., 300 seconds) to monitor the dissociation phase.

  • Data Analysis and Interpretation:

    • The raw sensorgram data is processed by subtracting the reference flow cell signal from the active flow cell signal.

    • The resulting curves are then fitted to a suitable kinetic model, most commonly the 1:1 Langmuir binding model, to derive the ka, kd, and subsequently calculate the KD (kd/ka).

Comparative Analysis: Benchmarking Against a Known Inhibitor

To provide context for the binding kinetics of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid, its performance is compared against Ulixertinib, a known and potent MAPK1 inhibitor.

Quantitative Data Summary
CompoundAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Affinity (KD) (nM)
2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid1.5 x 1042.3 x 10-3153
Ulixertinib (Benchmark)4.2 x 1058.1 x 10-41.9

Note: The data presented here is illustrative for the purpose of this guide.

Interpretation of Results

The hypothetical data reveals several key insights:

  • Affinity: Ulixertinib demonstrates significantly higher affinity for MAPK1 (KD = 1.9 nM) compared to our test compound (KD = 153 nM). This ~80-fold difference in potency is a critical consideration for its potential as a lead candidate.

  • Kinetics: The primary driver of Ulixertinib's higher affinity is its faster association rate (ka), suggesting more efficient binding to the target. Additionally, its slower dissociation rate (kd) indicates a longer residence time on the MAPK1 protein, a characteristic often correlated with more durable pharmacological effects.

Conclusion and Future Directions

This guide has demonstrated a comprehensive methodology for benchmarking the in vitro efficacy of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid using Surface Plasmon Resonance. By quantifying its binding kinetics against a putative target, MAPK1, and comparing it to a known inhibitor, we have established a clear, data-driven assessment of its performance.

The power of SPR lies in its ability to dissect the binding event into its kinetic components, providing nuanced insights that go beyond simple affinity measurements. The illustrative data suggests that while our compound of interest shows target engagement, there is substantial room for optimization. Future efforts should focus on structure-activity relationship (SAR) studies to enhance both the association and dissociation kinetics to achieve a more drug-like profile.

References

  • Title: Surface plasmon resonance (SPR): a review of an emerging tool for the screening of G-protein coupled receptor (GPCR) small molecule binders Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: The role of drug-target residence time in lead optimization Source: Nature Reviews Drug Discovery URL: [Link]

Comparative

FTIR spectroscopic validation of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid batch purity

FTIR Spectroscopic Validation of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid Batch Purity: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the challenge of balancing throughp...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopic Validation of 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic Acid Batch Purity: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of balancing throughput with analytical rigor during the batch release of complex pharmaceutical intermediates. 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid is a highly functionalized biaryl compound characterized by a carboxylic acid moiety, a pyridine core, and multiple carbon-chlorine bonds. Validating the purity of this compound requires an analytical technique capable of detecting trace unreacted precursors (such as 3,5-dichlorophenylboronic acid from a Suzuki cross-coupling) and des-chloro degradants, while also confirming the solid-state polymorphic form.

While High-Performance Liquid Chromatography (HPLC) is the traditional gold standard for quantification, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has emerged as a frontline, self-validating gatekeeper. According to, infrared absorption provides the most conclusive evidence of chemical identity[1]. This guide objectively compares ATR-FTIR against orthogonal techniques and provides a field-proven, self-validating protocol for batch purity screening.

Mechanistic Rationale: The Spectroscopic Fingerprint

The power of FTIR lies in its direct observation of molecular vibrational modes. Unlike HPLC, which requires sample dissolution (thereby destroying the crystal lattice), ATR-FTIR probes the solid-state environment directly. This provides rapid, non-destructive molecular fingerprinting without extensive sample preparation[2].

For 2-chloro-5-(3,5-dichlorophenyl)isonicotinic acid, causality in spectral shifts is highly predictable:

  • Polymorphic Drift: The O-H stretching profile (3300–2500 cm⁻¹) is governed by intermolecular hydrogen bonding between carboxylic acid dimers. Any change in the crystal lattice will immediately alter the shape and intensity of this broad band.

  • Impurity Detection: If a batch contains unreacted 3,5-dichlorophenylboronic acid, an anomalous B-O stretch will appear, and the relative intensity of the pyridine C=N stretch (1585 cm⁻¹) will decrease.

  • Des-chloro Degradants: The highly polar C-Cl bonds produce intense stretching vibrations in the 850–700 cm⁻¹ region. A loss of chlorine atoms predictably reduces the integrated area of these peaks relative to the invariant C=O stretch (~1715 cm⁻¹).

Objective Comparison: ATR-FTIR vs. Orthogonal Techniques

To establish a robust quality control strategy, it is critical to understand where FTIR excels and where orthogonal testing is required.

Table 1: Performance Metrics for Batch Purity Validation

Analytical TechniquePrimary OutputLimit of Detection (LOD)Analysis TimeDestructive?Best Use Case for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid
ATR-FTIR Molecular fingerprint, functional group shifts~1.0 - 2.0%< 2 minutesNoRapid batch screening, polymorph identification, raw material release.
HPLC-UV Chromatographic separation, exact purity %< 0.05%15 - 30 minutesYesTrace impurity quantification, final API release.
qNMR Structural elucidation, absolute quantification~0.1 - 0.5%10 - 20 minutesYesReference standard qualification, unknown impurity ID.

Diagnostic Vibrational Band Assignments

Successful chemometric validation relies on monitoring specific spectral regions. The unique spectral fingerprints obtained through FTIR enable the precise characterization of pharmaceutical components[3].

Table 2: Diagnostic FTIR Bands for 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid

Functional GroupWavenumber Range (cm⁻¹)Specific Assignment & Causality
O-H (Carboxylic) 3300 - 2500Broad stretching; indicates hydrogen bonding in the solid-state dimer. Highly sensitive to moisture and polymorphism.
C=O (Carboxylic) 1730 - 1680Strong stretching; serves as the primary internal reference peak for relative intensity calculations.
C=N (Pyridine) 1600 - 1580Ring stretching vibration; shifts significantly if the pyridine nitrogen is protonated or interacting with impurities.
C=C (Aromatic) 1550 - 1450Skeletal ring vibrations of the dichlorophenyl and pyridine rings.
C-Cl (Aryl) 850 - 700Strong stretching; critical for detecting des-chloro impurities or unreacted halogenated precursors.

Self-Validating Experimental Protocol

To ensure data integrity, every FTIR workflow must be a self-validating system. The following protocol integrates system suitability testing (SST) to prevent false-positive impurity detection. Modern ATR-FTIR instruments are designed to meet the rigorous requirements of regulated pharmaceutical environments[4].

Phase 1: System Suitability and Background Verification

  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free lens tissue moistened with HPLC-grade isopropanol.

    • Causality: Residual organics from previous runs will introduce artifact peaks in the fingerprint region, leading to chemometric failure.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.

    • Causality: This mathematically subtracts atmospheric water vapor (3900–3400 cm⁻¹) and carbon dioxide (2350 cm⁻¹) from the sample spectrum, preventing baseline distortion[4].

  • System Suitability Test (SST): Scan a polystyrene calibration film. Verify that the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

    • Causality: Ensures the interferometer's wavelength accuracy complies with global pharmacopeia standards[4].

Phase 2: Sample Analysis 4. Sample Presentation: Place approximately 5–10 mg of the 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid batch directly onto the ATR crystal. No KBr pelletization is required, avoiding moisture introduction[5]. 5. Pressure Application: Lower the ATR pressure anvil until the clutch clicks (standardized torque).

  • Causality: The evanescent IR wave penetrates only 0.5–2.0 µm into the sample. Consistent pressure ensures uniform optical contact, maximizing the signal-to-noise ratio and ensuring reproducible absorbance intensities[2].
  • Spectral Acquisition: Record the spectrum from 4000 to 650 cm⁻¹ (32 scans, 4 cm⁻¹ resolution)[6].

Phase 3: Chemometric Validation 7. Pre-processing: Apply baseline correction and min-max normalization to the spectrum.

  • Causality: Normalization corrects for minor pathlength variations caused by particle size differences between batches.
  • Spectral Matching: Overlay the batch spectrum with the established USP Reference Standard spectrum. Calculate the Pearson correlation coefficient ( r ) in the fingerprint region (1800–650 cm⁻¹).

Analytical Decision Workflow

The following logic gate dictates how FTIR data drives batch disposition.

Workflow A Batch Sampling 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid B ATR-FTIR Spectral Acquisition (4000-650 cm⁻¹, 4 cm⁻¹ res) A->B C Spectral Pre-processing (Baseline Correction, Normalization) B->C D Chemometric Comparison (Pearson Correlation vs. Reference) C->D E Conform (Pass) r ≥ 0.95 Proceed to Formulation D->E High Purity F Deviate (Fail) r < 0.95 Trigger HPLC/qNMR Investigation D->F Impurity Detected

Figure 1: ATR-FTIR chemometric decision workflow for API batch release and purity validation.

Conclusion

By leveraging the specific vibrational modes of 2-chloro-5-(3,5-dichlorophenyl)isonicotinic acid, ATR-FTIR serves as a highly efficient, non-destructive first line of defense in batch purity validation. When executed with rigorous system suitability checks and chemometric correlation thresholds, it significantly reduces the analytical bottleneck associated with routine HPLC testing, reserving chromatographic techniques for batches that exhibit structural or polymorphic deviations.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid

As a Senior Application Scientist in drug discovery and chemical development, I approach laboratory safety not merely as a checklist of compliance, but as a system of engineered risk mitigation. Handling heavily function...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery and chemical development, I approach laboratory safety not merely as a checklist of compliance, but as a system of engineered risk mitigation. Handling heavily functionalized intermediates like 2-Chloro-5-(3,5-dichlorophenyl)isonicotinic acid requires an intimate understanding of the molecule's structural motifs and how they interact with human biology and the laboratory environment.

This guide provides the authoritative, causality-driven protocols necessary to safely handle, process, and dispose of this specific halogenated building block.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To design a self-validating safety system, we must first deconstruct the molecule's hazards based on its chemical structure:

  • Isonicotinic Acid Core (Pyridine-4-carboxylic acid): The carboxylic acid moiety acts as a proton donor. Upon contact with the moisture in mucosal membranes, ocular fluid, or sweat, it causes localized pH drops, leading to severe tissue damage, eye irritation (Category 2A), and skin irritation (Category 2) [1].

  • Polychlorinated Biphenyl-like Motif: The addition of the 3,5-dichlorophenyl group and the 2-chloro substituent significantly elevates the molecule's lipophilicity (LogP). Highly lipophilic halogenated compounds can rapidly bypass the aqueous barrier of the stratum corneum (the skin's outer layer). Once penetrated, they carry the acidic payload deeper into the epidermis, exacerbating chemical burns.

  • Crystalline Particulates: As a dry powder, it poses an acute inhalation risk. Fine particulates can deposit in the lower respiratory tract, where the acidic nature induces acute respiratory irritation (STOT SE 3) [2].

Personal Protective Equipment (PPE) Matrix

Because of the dual threat of lipophilic skin penetration and acidic tissue damage, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the mechanistic justification for each [2].

PPE CategoryRecommended SpecificationMechanistic Causality / Justification
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)The lipophilic 3,5-dichlorophenyl moiety rapidly penetrates standard latex. Nitrile provides superior chemical resistance against halogenated aromatics and prevents non-polar permeation.
Eye Protection Chemical Splash Goggles (Snug-fitting)The crystalline nature of the compound creates fine, airborne dust. Goggles prevent particulate bypass, protecting against the severe ocular damage caused by the acidic core (pKa ~3.5).
Body Protection Tyvek® Coveralls or High-Density Lab CoatPrevents particulate accumulation on porous clothing. Knit cuffs are mandatory to prevent dermal exposure at the wrist gap between the glove and the sleeve.
Respiratory Protection N95 or P100 Particulate RespiratorEssential if handling outside a fume hood or during bulk transfer. Prevents inhalation of acidic dust, which induces acute respiratory irritation.

Standard Operating Procedure (SOP): Safe Weighing, Transfer, and Dissolution

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met [3].

Step 1: Fume Hood Verification & Setup

  • Action: Ensure the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm).

  • Causality: This velocity creates a negative pressure barrier that captures aerosolized crystalline dust without creating turbulent eddies that could blow the powder out of the hood.

  • Validation: Check the digital monitor or use a Kimwipe strip to visually confirm inward, non-turbulent airflow.

Step 2: Static Mitigation

  • Action: Discharge the weighing vessel and the compound using an anti-static zero-stat gun. Use grounded, stainless-steel spatulas.

  • Causality: Halogenated organic powders are highly prone to static charge accumulation. A static discharge can cause the powder to suddenly aerosolize, bypassing respiratory defenses and contaminating the workspace.

Step 3: Closed-System Transfer

  • Action: Weigh the compound directly into a pre-tared Schlenk flask or septum-sealed vial. Seal the vessel tightly before removing it from the hood.

  • Causality: Isolating the compound in a closed system prevents the cross-contamination of the laboratory environment during transit to the reaction block or analytical balance.

Step 4: Solvent Addition

  • Action: Introduce solvents (e.g., DMSO, DMF) via a syringe through the septum under an inert gas line (Nitrogen/Argon).

  • Causality: Prevents the escape of solvent vapors and eliminates the risk of splashing the highly reactive, acidic chlorinated solution onto the operator.

Operational Workflow Visualization

Workflow N1 1. Risk Assessment & PPE Donning N2 2. Fume Hood Preparation (Draft 80-100 fpm) N1->N2 N3 3. Weighing & Transfer (Anti-Static Tools) N2->N3 N4 4. Reaction Setup (Closed System / Inert Gas) N3->N4 N5 Spill or Exposure Detected? N4->N5 N6 Emergency Decontamination (Bicarbonate Neutralization) N5->N6 Yes N7 5. Halogenated Waste Segregation (High-Temp Incineration) N5->N7 No N6->N7 Post-Cleanup

Figure 1: Safe handling and operational workflow for chlorinated isonicotinic acid derivatives.

Emergency Spill Response & Decontamination Protocol

In the event of a breach in containment, follow this causality-driven response plan:

  • Isolation & Evacuation: Immediately halt airflow disruptions (do not walk quickly past the spill). Alert nearby personnel. Causality: Rapid movement generates air currents that spread the acidic dust across the lab.

  • Chemical Neutralization: Carefully cover the spilled powder with an absorbent pad soaked in 5% aqueous Sodium Bicarbonate (NaHCO₃). Causality: The weak base neutralizes the isonicotinic acid core, converting the highly lipophilic free acid into a water-soluble, ionized sodium salt. This negates its dermal penetration capability and prevents off-gassing.

  • Mechanical Removal & Wipe Down: Scoop the neutralized slurry using non-sparking tools. Wipe the surface with an alkaline laboratory detergent, followed by a DI water rinse. Causality: Surfactants in the detergent lift residual lipophilic halogenated organics from the microscopic pores of the benchtop.

Disposal Plan: Halogenated Waste Segregation

Proper disposal is critical due to the environmental persistence of polychlorinated compounds [3].

  • Segregation: Place all contaminated pads, empty vials, and compromised PPE into a clearly labeled "Halogenated Organic Solid Waste" container. Do not mix with standard organic waste.

  • Causality: Halogenated compounds cannot be disposed of via standard incineration. Subjecting chlorinated aromatics to low-temperature incineration creates a high risk for the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans. They require specialized high-temperature incineration facilities equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.

References

  • PubChem - NIH. "Isonicotinic Acid | C6H5NO2 | CID 5922." National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Institutes of Health (NIH) / National Academies Press.[Link]

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